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Core Science & Biosynthesis

Foundational

4-methyl-N-(pentan-2-yl)pyridin-3-amine chemical structure properties

Part 1: Structural Identification & Physicochemical Profile Chemical Identity 4-methyl-N-(pentan-2-yl)pyridin-3-amine is a secondary aminopyridine derivative characterized by a pyridine core substituted with a methyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Structural Identification & Physicochemical Profile

Chemical Identity

4-methyl-N-(pentan-2-yl)pyridin-3-amine is a secondary aminopyridine derivative characterized by a pyridine core substituted with a methyl group at the C4 position and a sec-pentyl amine moiety at the C3 position. This structural motif belongs to the class of 3-aminopyridines , a "privileged scaffold" in medicinal chemistry often utilized in the design of kinase inhibitors and GPCR ligands due to its ability to participate in bidentate hydrogen bonding.

  • IUPAC Name: N-(Pentan-2-yl)-4-methylpyridin-3-amine

  • Molecular Formula: C₁₁H₁₈N₂

  • Molecular Weight: 178.28 g/mol

  • SMILES: CCCCC(C)Nc1c(C)ccnc1

  • Stereochemistry: The molecule possesses a chiral center at the C2 position of the pentyl chain, existing as (R)- and (S)-enantiomers. Synthetic preparations typically yield the racemate unless chiral amines or asymmetric catalysis are employed.

Physicochemical Properties (Predicted)

The following data represents consensus estimates based on Structure-Property Relationship (SPR) algorithms for 3-aminopyridine derivatives.

PropertyValueTechnical Context
LogP (Octanol/Water) 2.6 – 2.9Moderately lipophilic; suitable for CNS penetration and cell membrane permeability.
pKa (Pyridine N) ~6.5The pyridine nitrogen is the primary basic site. The C3-amino group increases electron density, slightly raising basicity compared to pyridine (pKa 5.2).
pKa (Amine N) < 0The exocyclic amine nitrogen is essentially non-basic due to resonance delocalization into the electron-deficient pyridine ring.
H-Bond Donors 1The secondary amine (NH) acts as a donor.
H-Bond Acceptors 2The pyridine nitrogen and the amine nitrogen (weakly) act as acceptors.
Topological Polar Surface Area (TPSA) ~38 ŲIndicates good oral bioavailability (Rule of 5 compliant).

Part 2: Synthetic Methodology

Primary Route: Reductive Amination

The most robust and scalable synthesis involves the reductive amination of 3-amino-4-methylpyridine with 2-pentanone . This approach avoids the poly-alkylation issues associated with direct alkyl halides.[1]

Reaction Scheme (DOT Visualization)

Synthesis Start1 3-Amino-4-methylpyridine (Nucleophile) Inter Imine Intermediate (Unstable) Start1->Inter Dehydration (-H2O) Start2 2-Pentanone (Electrophile) Start2->Inter Dehydration (-H2O) Product 4-methyl-N-(pentan-2-yl)pyridin-3-amine (Target) Inter->Product Hydride Transfer Reagent NaBH(OAc)3 / AcOH DCE, 25°C Reagent->Inter

Figure 1: Reductive amination pathway via in situ imine formation and selective reduction.

Detailed Protocol
  • Imine Formation:

    • Charge a reaction vessel with 3-amino-4-methylpyridine (1.0 equiv) and 2-pentanone (1.2 equiv) in 1,2-dichloroethane (DCE).

    • Add Acetic Acid (1.5 equiv) to catalyze imine formation. The weakly acidic environment activates the ketone carbonyl without protonating the pyridine nitrogen to the point of deactivation.

    • Stir at room temperature for 30–60 minutes.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. Note: NaBH(OAc)₃ is preferred over NaBH₄ because it is less basic and selectively reduces the imine over the ketone.

    • Stir the mixture at ambient temperature for 12–16 hours under nitrogen atmosphere.

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO₃ to neutralize the acid.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry organic layers over Na₂SO₄ and concentrate.[2]

    • Purification: Flash column chromatography using a gradient of Hexanes/Ethyl Acetate (due to the basic pyridine, adding 1% Triethylamine to the eluent prevents tailing).

Alternative Route: Buchwald-Hartwig Amination

For high-value or chiral synthesis, a palladium-catalyzed coupling between 3-bromo-4-methylpyridine and 2-aminopentane can be employed. This allows the use of enantiopure amines to set the stereocenter.

  • Catalyst: Pd₂(dba)₃ / BINAP.

  • Base: NaOtBu.[3]

  • Solvent: Toluene, 100°C.

Part 3: Structural Analysis & Spectroscopy

1H NMR Prediction (CDCl₃, 400 MHz)

The structure is confirmed by the distinct coupling patterns of the pentyl chain and the pyridine aromatics.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Note
8.05 Singlet (s)1HC2-HDeshielded by pyridine nitrogen; singlet due to lack of adjacent protons.
7.85 Doublet (d)1HC6-HOrtho to nitrogen; typically J ~5 Hz.
6.95 Doublet (d)1HC5-HMeta to nitrogen; shielded relative to C2/C6.
3.80 Broad (br)1HN-HExchangeable proton; shift varies with concentration.
3.45 Multiplet (m)1HN-CHMethine proton of the pentyl group; deshielded by nitrogen.
2.15 Singlet (s)3HAr-CH₃Methyl group at C4 position.
1.50 - 1.30 Multiplet (m)4HAlkyl-CH₂Methylene protons of the pentyl chain.
1.15 Doublet (d)3HCH-CH₃Methyl group adjacent to the chiral center.
0.90 Triplet (t)3HTerm-CH₃Terminal methyl of the pentyl chain.
Mass Spectrometry (ESI+)
  • Molecular Ion [M+H]⁺: m/z 179.15

  • Fragmentation Pattern:

    • m/z 108: Loss of the pentyl chain (C₅H₁₁) via inductive cleavage, leaving the 3-amino-4-methylpyridine core.

    • m/z 136: McLafferty-type rearrangement if the alkyl chain geometry permits, though less common in secondary aromatic amines.

Part 4: Reactivity & Applications

Chemical Reactivity Profile
  • Oxidation: The secondary amine is susceptible to oxidation to the corresponding nitroxide or hydroxylamine, particularly in the presence of peroxides.

  • Salt Formation: The pyridine nitrogen readily forms stable salts (hydrochlorides, mesylates) which are often crystalline and water-soluble, ideal for pharmaceutical formulation.

  • Electrophilic Substitution: The C4-methyl group deactivates the C3-amine slightly via steric hindrance, but the C2 and C6 positions remain susceptible to nucleophilic attack if the nitrogen is activated (e.g., as an N-oxide).

Biological & Industrial Context

This molecule serves as a versatile intermediate in two primary domains:

  • Kinase Inhibition (Type II): The 3-aminopyridine motif is a bioisostere for the hinge-binding region of ATP. The hydrophobic "tail" (pentan-2-yl) can occupy the hydrophobic back-pocket (Gatekeeper region) of kinase enzymes, potentially conferring selectivity.

  • Antioxidant Activity: Structurally similar to diarylamine antioxidants, the secondary amine can scavenge peroxyl radicals. The electron-rich pyridine ring stabilizes the resulting aminyl radical cation.

Biological Interaction Logic (DOT Visualization)

BioActivity Ligand 4-methyl-N-(pentan-2-yl)pyridin-3-amine Interaction1 H-Bond Acceptor (Pyridine N -> Hinge) Ligand->Interaction1 Interaction2 Hydrophobic Interaction (Pentyl Group -> Selectivity Pocket) Ligand->Interaction2 Target Protein Kinase (ATP Pocket) Interaction1->Target Binding Affinity Interaction2->Target Selectivity

Figure 2: Theoretical binding mode of the scaffold within a kinase active site.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Fischer, C., & Koenig, B. (2011). "Palladium-catalyzed amination of pyridines." Beilstein Journal of Organic Chemistry. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • PubChem Compound Summary. (2024). "3-Amino-4-methylpyridine."[4][5][6] National Center for Biotechnology Information. Link

Sources

Exploratory

An In-depth Technical Guide to 4-methyl-N-(pentan-2-yl)pyridin-3-amine and its Analogs

This technical guide provides a comprehensive overview of 4-methyl-N-(pentan-2-yl)pyridin-3-amine, a substituted pyridine derivative of interest in chemical and pharmaceutical research. Due to the specific nature of this...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-methyl-N-(pentan-2-yl)pyridin-3-amine, a substituted pyridine derivative of interest in chemical and pharmaceutical research. Due to the specific nature of this compound, publicly available data, including a dedicated CAS number, is limited. Therefore, this guide establishes a framework for understanding its properties and potential through a comparative analysis of structurally related analogs. The principles of chemical similarity and structure-activity relationships are leveraged to infer its characteristics, synthesis, and potential applications.

Nomenclature and Chemical Identity

A precise and unambiguous identification of a chemical entity is foundational for all scientific discourse. For the target compound and its close analogs, the following identifiers are noted.

Target Compound: 4-methyl-N-(pentan-2-yl)pyridin-3-amine

As of the latest data available, a specific CAS number for 4-methyl-N-(pentan-2-yl)pyridin-3-amine has not been assigned in major chemical databases. This suggests its novelty or limited commercial availability.

Synonyms:

  • N-(1-methylbutyl)-4-methylpyridin-3-amine

Structurally Related Analogs

A variety of structurally similar compounds are documented, providing a basis for inferring the properties of our target molecule. These include isomers with different substitution patterns or related side chains.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Methyl-N-(pentan-2-yl)pyridin-3-amine1510934-46-9C₁₁H₁₈N₂178.28
4-Methyl-1-(pyridin-3-yl)pentan-1-amine1250951-61-1C₁₁H₁₈N₂178.28
4-Methyl-2-(propan-2-yl)pyridin-3-amine1698293-93-4C₉H₁₄N₂150.22
(3-methylpentan-2-yl)[(pyridin-4-yl)methyl]amine1042550-71-9C₁₂H₂₀N₂192.31
(4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amineNot AssignedC₁₃H₂₂N₂206.33

Physicochemical and Pharmacokinetic Profile (Inferred)

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. While experimental data for 4-methyl-N-(pentan-2-yl)pyridin-3-amine is not available, we can predict its characteristics based on its structural components: a pyridine core, a secondary amine linker, and a branched alkyl chain.

The pyridine ring imparts a degree of aromaticity and acts as a hydrogen bond acceptor.[1] The secondary amine is a key functional group, capable of acting as both a hydrogen bond donor and acceptor, and is a site for potential metabolic activity such as oxidation or substitution.[1] The pentan-2-yl group is a non-polar, branched alkyl chain that will contribute to the molecule's lipophilicity, likely influencing its solubility and ability to cross biological membranes.

Predicted Properties:

  • LogP: The octanol-water partition coefficient (LogP) is expected to be in the range of 2.0-3.0, suggesting moderate lipophilicity.

  • Topological Polar Surface Area (TPSA): The TPSA is predicted to be around 38.91 Ų, based on analogs, indicating good potential for oral bioavailability.[2]

  • Hydrogen Bond Donors/Acceptors: The molecule has one hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the pyridine nitrogen and the secondary amine nitrogen).[2]

These properties suggest that 4-methyl-N-(pentan-2-yl)pyridin-3-amine could be a candidate for investigation in drug discovery programs, where oral bioavailability and central nervous system penetration might be desirable.

Synthesis and Reaction Chemistry

The synthesis of N-alkylated aminopyridines can be approached through several established methodologies. A common and effective strategy is reductive amination.

Proposed Synthetic Pathway: Reductive Amination

This two-step, one-pot reaction is a cornerstone of amine synthesis. It involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced to the target amine.

G cluster_reactants Reactants cluster_process Process 4-methylpyridin-3-amine 4-methylpyridin-3-amine Imine_Formation Imine Formation 4-methylpyridin-3-amine->Imine_Formation Pentan-2-one Pentan-2-one Pentan-2-one->Imine_Formation Reduction Reduction Imine_Formation->Reduction Intermediate Imine Product 4-methyl-N-(pentan-2-yl)pyridin-3-amine Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction

Caption: Proposed reductive amination workflow for the synthesis of 4-methyl-N-(pentan-2-yl)pyridin-3-amine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure and should be optimized for the specific reactants.

  • Reaction Setup: To a solution of 4-methylpyridin-3-amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added pentan-2-one (1.1 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.

  • Reduction: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of the ketone.

  • Reaction Completion and Workup: The reaction is stirred at room temperature until completion (typically 12-24 hours). The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Potential Applications and Biological Significance

While the specific biological activity of 4-methyl-N-(pentan-2-yl)pyridin-3-amine is not documented, the aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry.

Inhibitors of Nitric Oxide Synthase: Structurally related 2-amino-4-methylpyridine analogs have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[3] The core structure of our target molecule aligns with the general features of these inhibitors, suggesting it could be a candidate for similar studies.

Kinase Inhibitors: The pyridine and pyrimidine rings are common features in kinase inhibitors used in oncology. For instance, derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide are known in this context.[4][5] The aminopyridine core can serve as a crucial hinge-binding motif in the ATP-binding pocket of various kinases.

Chemical Building Block: This compound can serve as a valuable intermediate in the synthesis of more complex molecules in various fields, including materials science and agrochemicals.[1]

G cluster_analogs Structural Analogs cluster_applications Potential Applications Target 4-methyl-N-(pentan-2-yl)pyridin-3-amine Analog1 6-Methyl Isomer (CAS: 1510934-46-9) Target->Analog1 Positional Isomer Analog2 Pyridin-1-yl Isomer (CAS: 1250951-61-1) Target->Analog2 Positional Isomer Analog3 Propan-2-yl Analog (CAS: 1698293-93-4) Target->Analog3 Alkyl Chain Variation App1 iNOS Inhibition Target->App1 Inferred from Analogs App2 Kinase Inhibition Target->App2 Inferred from Scaffold App3 Chemical Synthesis Target->App3 General Utility

Caption: Logical relationships between the target compound, its analogs, and potential applications.

Safety and Handling

For any novel or uncharacterized chemical compound, it is imperative to handle it with the utmost care, assuming it to be hazardous.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

Hazard Classification (Inferred from Analogs): Based on data for related aminopyridines, the following GHS hazard statements may apply:

  • Harmful if swallowed (H302)[6]

  • Causes skin irritation (H315)[6]

  • Causes serious eye irritation (H319)[6]

  • May cause respiratory irritation (H335)[6]

A comprehensive safety data sheet (SDS) should be consulted if one becomes available.

Conclusion

4-methyl-N-(pentan-2-yl)pyridin-3-amine represents an intriguing yet under-documented molecule. By applying principles of chemical analogy, this guide has outlined its likely physicochemical properties, a robust synthetic route, and promising avenues for future research, particularly in medicinal chemistry. The synthesis and biological evaluation of this compound are warranted to fully elucidate its potential and contribute to the broader understanding of the structure-activity relationships within the aminopyridine class of molecules.

References

  • 3-(4-Amino-2-methylpentan-2-yl)pyridin-4-amine. PubChem. (n.d.). Retrieved February 28, 2026, from [Link]

  • 4-Methyl-2-(propan-2-yl)pyridin-3-amine. PubChem. (n.d.). Retrieved February 28, 2026, from [Link]

  • Zhang, H., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 55(13), 6047–6063. Available at: [Link]

  • Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry. Retrieved February 28, 2026, from [Link]

  • 4-Methyl-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide methanesulfonate | Pharmaffiliates. (n.d.). Retrieved February 28, 2026, from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry, 11. Available at: [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. (n.d.). Retrieved February 28, 2026, from [Link]

Sources

Foundational

Strategic N-Alkylation of 3-Amino-4-Methylpyridine: Regiocontrol &amp; Therapeutic Utility

Executive Summary: The Selectivity Paradox The 3-amino-4-methylpyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical isostere for the adenine ring of ATP in kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Paradox

The 3-amino-4-methylpyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical isostere for the adenine ring of ATP in kinase inhibitor design (e.g., JAK2/3, CDK16) and a core intermediate in non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine.

However, for the synthetic chemist, this scaffold presents a Selectivity Paradox .[1] The molecule possesses two distinct nucleophilic nitrogen centers:

  • The Endocyclic (Ring) Nitrogen: generally more basic (pKa ~6.0) and sterically accessible in the plane of the ring.

  • The Exocyclic (Amine) Nitrogen: less basic (aniline-like), but capable of hydrogen bonding and crucial for donor-acceptor motifs in drug binding.

This guide provides a definitive technical roadmap for selectively functionalizing these positions, overcoming the steric hindrance of the C4-methyl group and the electronic competition of the pyridine ring.

Mechanistic Underpinnings[2][3]

To control the reaction, one must understand the electronic and steric landscape of the substrate.

Electronic vs. Steric Conflict[1]
  • Electronic Bias: In unsubstituted 3-aminopyridine, the ring nitrogen is the dominant nucleophile. The C3-amino group acts as an electron donor (+M effect), increasing the electron density of the ring nitrogen, raising its pKa to ~6.0 (compared to 5.2 for pyridine).

  • Steric Inversion: The introduction of the C4-methyl group changes the calculus. It exerts significant steric pressure on the C3-amine (ortho-effect) and, to a lesser extent, the ring nitrogen.

    • Consequence: Direct alkylation with alkyl halides often leads to intractable mixtures of ring N-alkylation (quaternization) and exocyclic N-alkylation, or bis-alkylation.

The Solution: Mechanism-Based Selection
  • For Exocyclic N-Alkylation: We cannot rely on simple nucleophilic substitution (

    
    ). Instead, we must utilize Reductive Amination . This pathway proceeds via a reversible imine formation, which is chemically distinct from the irreversible quaternization of the ring nitrogen.
    
  • For Ring N-Alkylation: We utilize "Hard" electrophiles in polar aprotic solvents to favor the harder nucleophile (the ring nitrogen).

Visualizing the Reactivity Landscape

The following diagram illustrates the bifurcation of reactivity based on reagent selection.

ReactivityLandscape Start 3-Amino-4-Methylpyridine Cond1 Aldehyde/Ketone (Imine Formation) Start->Cond1 Selective Path A Cond2 Alkyl Halide (R-X) Base (NaH/K2CO3) Start->Cond2 Non-Selective Cond3 MeI / BnBr Polar Aprotic Solvent Start->Cond3 Selective Path B Inter1 Imine Intermediate Cond1->Inter1 Prod1 Exocyclic N-Alkyl (Secondary Amine) Inter1->Prod1 NaBH(OAc)3 Reduction Prod2 Mixture: N-Ring (Salt) + N-Exo Cond2->Prod2 Prod3 Ring N-Alkyl (Pyridinium Salt) Cond3->Prod3

Figure 1: Decision tree for regioselective functionalization. Path A (Reductive Amination) is preferred for drug discovery intermediates.

Validated Experimental Protocols

Protocol A: Selective Exocyclic N-Alkylation (Reductive Amination)

Objective: Synthesis of secondary amines (e.g., for Kinase Inhibitor hinge binders). Rationale: Uses Sodium Triacetoxyborohydride (STAB). STAB is mild enough to reduce the imine selectively without reducing the aldehyde/ketone or the pyridine ring itself.

Reagents:

  • Substrate: 3-amino-4-methylpyridine (1.0 eq)

  • Aldehyde: R-CHO (1.1 eq)

  • Reductant: NaBH(OAc)₃ (1.5 - 2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

  • Acid Catalyst: Acetic Acid (1.0 eq) - Critical for imine formation kinetics.

Step-by-Step Workflow:

  • Imine Formation: In a dry flask under

    
    , dissolve 3-amino-4-methylpyridine in DCE (0.2 M). Add the aldehyde and Acetic Acid. Stir at Room Temperature (RT) for 30-60 minutes.
    
    • Checkpoint: Monitor by TLC.[2][3] You may not see the imine clearly, but the aldehyde spot should diminish.

  • Reduction: Add NaBH(OAc)₃ in one portion. The reaction may effervesce slightly. Stir at RT for 4-16 hours.

  • Quench: Quench with saturated aqueous

    
     (pH ~8-9). Do not use strong base (NaOH) immediately to avoid hydrolysis of sensitive side chains.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate. Purify via flash chromatography (DCM/MeOH gradient).
    
    • Note: The product will be a secondary amine. If

      
       is low, add 1% 
      
      
      
      to the eluent to sharpen the peak.
Protocol B: Selective Ring N-Alkylation (Quaternization)

Objective: Synthesis of pyridinium salts (e.g., for ionic liquids or specific organocatalysts).

Reagents:

  • Substrate: 3-amino-4-methylpyridine (1.0 eq)

  • Alkylating Agent: Methyl Iodide or Benzyl Bromide (1.1 eq)

  • Solvent: Acetonitrile (ACN) or Acetone

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in ACN (0.5 M).

  • Addition: Add alkyl halide dropwise at 0°C to control exotherm.

  • Reflux: Warm to RT, then reflux for 2-6 hours. The steric bulk of the 4-methyl group requires thermal energy to overcome the barrier at the ring nitrogen.

  • Isolation: Cool to 0°C. The pyridinium salt often precipitates. Filter and wash with cold diethyl ether.

    • Validation: The chemical shift of the proton at C2 (ortho to Ring N) will shift downfield significantly (

      
       ppm) in 
      
      
      
      NMR due to the positive charge.

Quantitative Data & Structural Validation

When characterizing these derivatives, specific NMR signals are diagnostic of regioselectivity.[1]

FeatureUnsubstituted SubstrateExocyclic N-Alkyl ProductRing N-Alkyl Product (Salt)
C2-H Shift (¹H NMR) ~8.0 ppm~7.9 - 8.1 ppm (Minor change)> 9.0 ppm (Deshielded)
NH Signal Broad singlet (~5.0 ppm, 2H)Broad singlet/doublet (1H)Broad singlet (2H, often shifted)
Solubility Organic solvents (DCM, EtOAc)Organic solventsWater, MeOH, DMSO (Polar)
Mass Spec (ESI) [M+H]⁺[M+R+H]⁺[M]⁺ (Cation is intrinsic)

Therapeutic Applications

The 3-amino-4-methylpyridine moiety is not just a scaffold; it is a functional pharmacophore.

Kinase Inhibitors (ATP Competition)

In inhibitors of JAK2 (Janus Kinase 2) and CDK16 , the pyridine nitrogen often accepts a hydrogen bond from the kinase "hinge" region, while the exocyclic amine (after alkylation/arylation) donates a hydrogen bond to the backbone carbonyl.

  • Design Note: The 4-methyl group often fits into a small hydrophobic pocket (Gatekeeper residue), improving selectivity over other kinases that lack this space.

Nevirapine & NNRTIs

While Nevirapine itself uses a dipyridodiazepinone core, the synthesis of its precursors often involves 2-halo-3-amino-4-methylpyridine.[4] The alkylation of the amine in these precursors is a critical step in building the tricyclic core.

Workflow Visualization: Drug Discovery Pipeline

DrugDiscovery Step1 Scaffold Synthesis (3-amino-4-methylpyridine) Step2 Regioselective N-Alkylation (Protocol A: Reductive Amination) Step1->Step2 Step3 Library Generation (Varying R-groups for SAR) Step2->Step3 Step4 Biological Screening (Kinase IC50 / ADME) Step3->Step4

Figure 2: Integration of the alkylation protocol into a standard SAR (Structure-Activity Relationship) campaign.

References

  • Synthesis of 3-amino-4-methylpyridine (Patent)

    • Title: Preparation method of 3-amino-4-methylpyridine.[4][2][5][6][7]

    • Source: CN104356057A / Google P
    • URL
  • Reductive Amination Methodology

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8]

    • Source: Abdel-Magid, A. F., et al. J. Org.[1] Chem. 1996, 61, 11, 3849–3862.[1]

    • URL:[Link]

  • Kinase Inhibitor Applications (JAK/CDK)

    • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold (Discusses related aminopyridine isosteres).[9][10]

    • Source:RSC Med. Chem., 2020.[1][9]

    • URL:[Link]

  • pKa and Basicity Analysis

    • Title: 5 Key Basicity Trends of Amines (Pyridine vs. Aminopyridine comparison).
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Nevirapine Intermediate Synthesis

    • Title: Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.[4]

    • Source: WO2000043365A1 / Google P
    • URL

Sources

Exploratory

Engineering the Hinge: Novel Aminopyridine Scaffolds for Next-Generation Kinase Inhibitor Discovery

Executive Summary The ATP-binding pocket of human kinases is highly conserved, making the design of selective small-molecule kinase inhibitors (SMKIs) a persistent challenge in oncology and immunology. Historically, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ATP-binding pocket of human kinases is highly conserved, making the design of selective small-molecule kinase inhibitors (SMKIs) a persistent challenge in oncology and immunology. Historically, the aminopyrimidine and closely related aminopyridine moieties have served as privileged, robust hinge-binding scaffolds (1[1]). However, recent structure-guided breakthroughs have demonstrated that nuanced modifications to 2-aminopyridine and 6-aminopyridine cores offer superior geometric vectors. These vectors allow synthetic chemists to direct substituents into adjacent, less-conserved subpockets—such as the allosteric pockets induced by the DFG-out conformation or deep hydrophobic crevices—yielding unprecedented potency and selectivity. This technical guide explores the structural biology, quantitative efficacy, and self-validating experimental workflows essential for developing novel aminopyridine-based kinase inhibitors.

Structural Biology & Rational Design

To understand why aminopyridines are highly effective, we must examine the causality of their binding mechanics. The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. Together, they perfectly mimic the N1 and N6 interactions of adenine with the kinase hinge region.

By strategically shifting the substitution pattern (e.g., from an aminopyrazine to a 2-aminopyridine), researchers can fundamentally alter the electron density and steric profile of the molecule, unlocking new binding modes:

  • Targeting the DFG-out Conformation (Type II Inhibition): In the pursuit of selective Bruton's Tyrosine Kinase (BTK) inhibitors, researchers designed 5-phenoxy-2-aminopyridine derivatives. The 2-aminopyridine core anchors the molecule at the hinge, while the phenoxy extension occupies the allosteric pocket induced by the inactive DFG-out conformation. An electrophilic warhead was introduced to target Cys481, resulting in a highly selective, irreversible covalent blockade (2[2]).

  • Overcoming Steric Resistance Mutations: For ROS1 and ALK dual inhibitors, clinical resistance often arises from bulky gatekeeper mutations (e.g., ROS1 G2032R and ALK G1202R). By introducing a spiro group onto the 2-aminopyridine core, molecular dynamics revealed a reduction in steric clashes with the bulky arginine side chain, restoring nanomolar potency against Crizotinib-resistant strains (3[3]).

  • Deep Pocket Engagement: In p21-Activated Kinase 4 (PAK4), structure-guided design identified a previously underexplored deep hydrophobic subpocket adjacent to Phe461. A novel series of 6-aminopyridine derivatives was synthesized to project hydrophobic substituents directly into this cavity, securing potent ATP-competitive inhibition (4[4]).

  • Optimizing Hinge Hydrogen Bonding: In the mitotic kinase Nek2, switching the scaffold from an aminopyrazine to an aminopyridine introduced an additional critical hydrogen bond with the hinge region residues Glu87 and Cys89, drastically increasing the inhibitory activity (5[5]).

Quantitative Efficacy of Novel Aminopyridine Scaffolds

The table below summarizes the quantitative data of recently developed aminopyridine derivatives, highlighting their structural features and resulting potencies across various kinase targets.

Compound / ScaffoldTarget KinaseKey Structural FeatureEnzymatic Potency (IC₅₀)Cellular / In Vivo Efficacy
Compound 18g BTK5-phenoxy-2-aminopyridine with electrophilic warheadHigh (Type II irreversible)46.8% tumor reduction in Raji xenograft models[2]
Compound 17 PAK46-aminopyridine targeting deep hydrophobic pocket0.71 μMGI₅₀ 23.0 μM (HCT-116 cells)[4]
Compound C01 ROS1 / ALKSpiro-substituted 2-aminopyridine42.3 nM (ROS1 G2032R)High potency vs Crizotinib-resistant mutants[3]
Compound 18t RIPK23,5-diphenyl-2-aminopyridine16 nMNOD signaling IC₅₀ = 26 nM[6]
Compound (R)-21 Nek2Aminopyridine hybrid scaffold47 nM (0.047 μM)Modulates Nek2 activity in cellular assays[5]

Experimental Workflow: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that the discovery of aminopyridine inhibitors requires rigorous, self-validating assay systems. Highly conjugated heterocyclic scaffolds like aminopyridines are prone to auto-fluorescence and aggregation, which frequently trigger false positives in standard biochemical assays. To counteract this, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology.

Step-by-Step TR-FRET Kinase Assay Protocol
  • Reagent Preparation & Kinetic Tuning: Prepare the recombinant kinase domain (e.g., BTK or PAK4), a biotinylated peptide substrate, and ATP.

    • Causality: The ATP concentration must be strictly calibrated to its apparent

      
       for the specific kinase. Running the assay at 
      
      
      
      ensures maximum sensitivity to ATP-competitive aminopyridine inhibitors while maintaining physiological relevance.
  • Acoustic Dispensing (Self-Validation Step): Dispense the aminopyridine library into a 384-well plate using acoustic liquid handling (e.g., Echo). Include a known reference inhibitor (e.g., Staurosporine) and DMSO-only vehicle controls in every plate.

    • Validation: Calculate the Z'-factor using the DMSO and reference inhibitor wells. A plate is only validated for downstream SAR analysis if the Z'-factor is > 0.6, ensuring the signal window is statistically robust.

  • Pre-Incubation: Incubate the kinase and compound mixture for 30 minutes at room temperature prior to initiating the reaction with ATP.

    • Causality: Type II inhibitors (which bind the DFG-out conformation) and covalent inhibitors (which require time to form a bond with residues like Cys481) exhibit slow-binding kinetics. Omitting pre-incubation will artificially inflate the IC₅₀ values.

  • Reaction & Quenching: Add the ATP/substrate mix to initiate the reaction. After 60 minutes, add a quench buffer containing EDTA.

    • Causality: EDTA rapidly chelates the

      
       ions required for kinase catalytic activity, instantly freezing the reaction state for accurate reading.
      
  • TR-FRET Detection: Add Europium-labeled anti-phospho antibodies and Streptavidin-APC. Read the plate using a time-gated fluorometer.

    • Causality: The microsecond delay in TR-FRET reading completely allows the nanosecond auto-fluorescence of the aminopyridine compounds to decay, eliminating spectral interference.

Workflow A Scaffold Design (Hinge Binding) B Chemical Synthesis (SAR Expansion) A->B C Biochemical Assay (TR-FRET Validation) B->C C->A SAR Feedback D Cellular Assay (Target Engagement) C->D E In Vivo Efficacy (Xenograft Models) D->E

Workflow for aminopyridine kinase inhibitor discovery featuring iterative SAR feedback loops.

Mechanistic Insights: Targeted Pathway Disruption

The ultimate goal of optimizing an aminopyridine scaffold is to achieve precise disruption of oncogenic or inflammatory signaling pathways. Taking the B-Cell Receptor (BCR) pathway as an example, aberrant BTK activity drives hematological malignancies.

By utilizing a 5-phenoxy-2-aminopyridine scaffold equipped with an electrophilic warhead, the inhibitor not only outcompetes ATP but permanently disables BTK via covalent attachment to Cys481. This halts the downstream phosphorylation of PLCγ2, subsequently preventing the calcium release required for NF-κB-mediated tumor cell survival (2[2]).

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 NFKB NF-κB Activation & Survival PLCg2->NFKB Inhibitor 5-Phenoxy-2-aminopyridine Inhibitor->BTK Covalent Blockade (Cys481)

BCR signaling pathway illustrating the targeted covalent blockade of BTK by aminopyridines.

Conclusion & Future Perspectives

The aminopyridine scaffold remains a cornerstone of modern kinase inhibitor design. By transitioning from simple ATP-competitive binding to targeting DFG-out conformations, deep hydrophobic pockets, and specific mutant geometries, researchers can engineer highly selective therapeutics. As demonstrated by recent successes against BTK, PAK4, ROS1, and Nek2, the integration of structure-guided design with rigorous, self-validating biochemical assays will continue to drive the evolution of this privileged chemical space.

References

  • Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. Bioorganic Chemistry (2026).4

  • Receptor-interacting protein kinase 2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold. PubMed (2020). 6

  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. PMC (2012). 5

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Int J Mol Sci (2020). 2

  • Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors. PMC (2013).7

  • Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery / BIOCEV (2021). 1

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Taylor & Francis (2023). 3

Sources

Foundational

Technical Guide: SAR Analysis of 3-Amino-4-Methylpyridine Derivatives as Kv7 Modulators

The following technical guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 4-methyl-N-(pentan-2-yl)pyridin-3-amine and its 2-isopropyl analog . Given the structural characteristics (aminopyridin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 4-methyl-N-(pentan-2-yl)pyridin-3-amine and its 2-isopropyl analog .

Given the structural characteristics (aminopyridine core with a lipophilic side chain), this analysis is framed within the context of Kv7 (KCNQ) Potassium Channel Modulators (specifically Kv7.2/7.3 openers), a primary therapeutic class for this scaffold in the treatment of epilepsy, pain, and tinnitus.

Executive Summary

This guide analyzes the pharmacological divergence between Compound A (4-methyl-N-(pentan-2-yl)pyridin-3-amine) and its Compound B (2-isopropyl analog).

The central thesis of this comparison lies in the hydrophobic interaction vs. steric penalty balance. While the N-(pentan-2-yl) moiety provides critical lipophilic volume for the channel's binding pocket, the introduction of a 2-isopropyl group on the pyridine ring fundamentally alters the electronic landscape and conformational entropy of the molecule, often acting as a "metabolic blocker" or a "conformational lock."

FeatureCompound A (Reference)Compound B (2-Isopropyl Analog)
Core Scaffold 3-amino-4-methylpyridine2-isopropyl-3-amino-4-methylpyridine
N-Substituent Pentan-2-yl (Chiral, Lipophilic)Pentan-2-yl (Unchanged)
Primary Target Kv7.2/7.3 (KCNQ2/3)Kv7.2/7.3 (KCNQ2/3)
Key SAR Feature Optimized Hydrophobic FitSteric/Metabolic Modulation
Predicted LogP ~2.5~3.4 (Higher Lipophilicity)

Structural & Mechanistic Analysis

The Pharmacophore: Kv7 Channel Activation

These compounds function as retigabine-like openers . They bind to the hydrophobic pocket formed between the S5 and S6 transmembrane segments of the Kv7 channel.

  • The 3-Amino Group: Acts as a hydrogen bond donor/acceptor, mimicking the amide/carbamate linker found in retigabine.

  • The 4-Methyl Group ("Magic Methyl"): This small substituent forces the pyridine ring and the amine side chain out of planarity. This "twist" is critical for fitting into the chiral S5-S6 pocket.

  • The N-(Pentan-2-yl) Tail: A branched lipophilic chain that anchors the molecule into the hydrophobic cleft. The chiral center at C2 of the pentyl chain allows for stereoselective binding (typically the S-enantiomer is more potent).

Comparative SAR: The "2-Isopropyl" Effect

The "2-isopropyl analog" introduces a bulky isopropyl group at the ortho position relative to the amine.

A. Steric Locking (The Ortho Effect)

In Compound A, the 3-amine has rotational freedom, limited only by the 4-methyl group. In Compound B, the 2-isopropyl group creates a "bi-ortho" substitution pattern (2-isopropyl, 4-methyl).

  • Consequence: This severely restricts the rotation of the C3-N bond.

  • Impact: If the locked conformation matches the bioactive conformation, potency increases significantly (entropic benefit). If it clashes, potency is abolished.

B. Metabolic Stability

The 2-position of the pyridine ring is highly susceptible to nucleophilic attack and oxidative metabolism (N-oxidation or ring hydroxylation).

  • Consequence: The bulky isopropyl group shields the nitrogen lone pair and the C2 carbon.

  • Impact: Compound B is predicted to have a longer half-life (

    
    ) and reduced clearance compared to Compound A.
    

Experimental Protocols

Synthesis: Reductive Amination

The most robust method to synthesize these analogs is the reductive amination of the corresponding aminopyridine with 2-pentanone.

Reagents:

  • Substrate: 3-amino-4-methylpyridine (for A) or 3-amino-2-isopropyl-4-methylpyridine (for B).

  • Carbonyl: 2-Pentanone.

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

    
    ).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Catalyst: Acetic Acid (AcOH).

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1.0 eq of the aminopyridine in DCE (0.2 M). Add 1.2 eq of 2-pentanone and 2.0 eq of AcOH. Stir at Room Temperature (RT) for 2 hours under

    
     atmosphere.
    
  • Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise over 30 minutes.

  • Quench: Allow to warm to RT and stir overnight. Quench with saturated

    
     solution.
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine.

  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
    
Workflow Visualization (Synthesis)

SynthesisWorkflow Start Start: Aminopyridine Core Mix Mix with 2-Pentanone + AcOH Start->Mix Imine Intermediate: Imine Formation Mix->Imine 2 hrs, RT Reduce Add Reductant (STAB) Imine->Reduce 0°C Quench Quench & Extract (DCM) Reduce->Quench Overnight Final Final Product: Purified Amine Quench->Final Flash Chrom.

Figure 1: Reductive amination workflow for the synthesis of N-alkylated aminopyridines.

Biological Characterization (Data & Signaling)

In Vitro Potency (Hypothetical Data)

The following table illustrates the expected SAR trends based on Kv7 channel pharmacophore models.

CompoundEC50 (Kv7.2/7.3)Emax (%)LogPNotes
Compound A 1.2 µM100%2.4Good baseline activity; moderate metabolic stability.
Compound B 0.45 µM115%3.4Higher Potency. The 2-isopropyl group likely locks the active conformation and improves lipophilic contact.
N-Isopropyl Analog *>10 µM<20%1.8Loss of Activity. Replacing pentan-2-yl with isopropyl (side chain) is too short for the hydrophobic pocket.

*Note: The "N-Isopropyl Analog" row is included to clarify the difference between side-chain modification and ring modification.

Mechanism of Action: Signaling Pathway

Activation of Kv7 channels hyperpolarizes the neuronal membrane, reducing excitability.

SignalingPathway Drug Compound A/B (Ligand) Channel Kv7.2/7.3 Channel (S5-S6 Pocket) Drug->Channel Binds ConfChange Conformational Shift (Stabilize Open State) Channel->ConfChange IonFlow K+ Efflux (Out of Cell) ConfChange->IonFlow Hyperpol Membrane Hyperpolarization IonFlow->Hyperpol Effect Reduced Neuronal Excitability Hyperpol->Effect

Figure 2: Mechanism of Action for Kv7.2/7.3 channel openers leading to neuronal stabilization.

Conclusion & Strategic Recommendations

The transition from 4-methyl-N-(pentan-2-yl)pyridin-3-amine to its 2-isopropyl analog represents a classic medicinal chemistry optimization strategy:

  • Potency: The 2-isopropyl group likely enhances potency via conformational restriction (reducing the entropic cost of binding).

  • ADME: The steric bulk protects the pyridine nitrogen and C2 position from metabolic oxidation, potentially improving oral bioavailability.

  • Selectivity: The specific shape of the 2-isopropyl-4-methyl substituted ring may improve selectivity against other Kv channels (e.g., Kv1.x or hERG).

Recommendation: Prioritize the 2-isopropyl analog (Compound B) for lead optimization. Ensure enantioselective synthesis of the N-(pentan-2-yl) side chain, as the (S)-enantiomer is historically favored in this class.

References

  • Wickenden, A. D., et al. (2000).[1] Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels.[1] Molecular Pharmacology.[2] Link

  • Dalby-Brown, W., et al. (2006). Kv7 channels: function, pharmacology and channel modulators. Current Topics in Medicinal Chemistry. Link

  • Xiong, Q., et al. (2008). Zinc pyrithione-mediated activation of voltage-gated KCNQ potassium channels rescues epileptogenic mutants. Nature Chemical Biology. Link

  • Miceli, F., et al. (2008). Molecular pharmacology of KCNQ2/3 potassium channels. Current Opinion in Pharmacology. Link

  • Gunthorpe, M. J., et al. (2012). The diversity in the pharmacology of KCNQ channels.[1] Journal of Physiology. Link

Sources

Exploratory

Pharmacophore Modeling of N-Alkylated 3-Amino-4-Methylpyridines

This guide serves as a technical whitepaper for researchers and computational chemists focused on the structure-based and ligand-based design of N-alkylated 3-amino-4-methylpyridines . These scaffolds are chemically sign...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for researchers and computational chemists focused on the structure-based and ligand-based design of N-alkylated 3-amino-4-methylpyridines .

These scaffolds are chemically significant as precursors to Nevirapine (a first-generation Non-Nucleoside Reverse Transcriptase Inhibitor - NNRTI) and structurally related Diarylpyrimidines (DAPYs) . The N-alkylation of the exocyclic amine at position 3 introduces critical hydrophobicity, allowing the molecule to probe the hydrophobic sub-pockets of biological targets like HIV-1 Reverse Transcriptase (RT).

Target Class: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) & Kinase Modulators Core Scaffold: 3-amino-4-methylpyridine (CAS: 3430-27-1)

Executive Summary

The 3-amino-4-methylpyridine scaffold offers a unique "privileged structure" for medicinal chemistry due to its dual hydrogen-bonding capability (pyridine nitrogen as acceptor, exocyclic amine as donor) and its defined steric profile (4-methyl group). N-alkylation of the 3-amino group converts this rigid core into a flexible probe capable of accessing deep hydrophobic pockets, particularly the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 RT.

This guide details the protocol for constructing a high-confidence pharmacophore model for this series. We move beyond basic feature mapping to address the specific conformational challenges of the flexible N-alkyl tail and the rotational entropy of the pyridine ring.

Chemical Space & Biological Context

Before modeling, one must understand the interaction landscape. The 3-amino-4-methylpyridine core binds via a "butterfly" mode in NNRTIs.

Structural FeaturePharmacophoric RoleInteraction TypeKey Residues (HIV-1 RT)
Pyridine Nitrogen (N1) H-Bond AcceptorH-Bond (Water-mediated or direct)Lys101, Lys103
3-Amino Group (-NH-) H-Bond DonorH-Bond (Backbone)Lys101 (Main chain C=O)
4-Methyl Group Steric/HydrophobicVan der Waals contactVal179, Tyr181
N-Alkyl Tail Hydrophobic Vector

-Alkyl / Hydrophobic
Tyr181, Tyr188, Trp229
Pyridine Ring Aromatic Centroid

-

Stacking
Tyr188, Phe227

Critical Insight: The biological activity of these N-alkylated derivatives is often non-linear with chain length. Short chains (Methyl/Ethyl) may not penetrate the hydrophobic tunnel (Tyr181/Tyr188 gate), while excessively long chains incur high entropic penalties. Your pharmacophore model must penalize steric clashes at the "entrance" of the pocket.

Computational Methodology: The Core Protocol

Phase 1: Dataset Curation & Conformation Generation

Objective: Generate a bioactive conformational ensemble that accounts for the flexibility of the N-alkyl chain.

  • Dataset Assembly:

    • Actives: Collect N-alkylated 3-amino-4-methylpyridine analogs with

      
       (Sources: ChEMBL, PubChem).
      
    • Decoys: Generate decoys using the DUD-E (Directory of Useful Decoys) protocol, matching physicochemical properties (MW, LogP) but enforcing topological dissimilarity (Tanimoto < 0.7).

  • Protonation State Correction:

    • The pyridine nitrogen (

      
      ) can be protonated at physiological pH.
      
    • Protocol: Generate states at pH 7.4

      
       1.0. For NNRTI binding, the neutral form  is often preferred to avoid desolvation penalties in the hydrophobic NNIBP.
      
  • Conformational Search (The "N-Alkyl" Challenge):

    • Standard rigid-body docking fails here. You must sample the rotatable bonds of the N-alkyl tail.

    • Algorithm: Use Stochastic Search or Low-Mode MD (Molecular Dynamics).

    • Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

Phase 2: Pharmacophore Hypothesis Generation

We will construct a Common Feature Pharmacophore based on the alignment of the most active compounds.

Step-by-Step Workflow:

  • Alignment: Superimpose the rigid 3-amino-4-methylpyridine core of all active ligands.

  • Feature Definition:

    • F1 (D): H-bond Donor on the exocyclic 3-amino nitrogen.

    • F2 (A): H-bond Acceptor on the pyridine ring nitrogen.

    • F3 (R): Aromatic Ring feature on the pyridine.

    • F4 (H): Hydrophobic feature projected along the N-alkyl vector. Note: Use a "Projected Point" rather than a sphere to account for variable chain lengths.

  • Exclusion Volumes: Map the receptor surface (if crystal structure available, e.g., PDB: 1VRT) to define "forbidden" zones where the 4-methyl group might clash if the ring rotates incorrectly.

Phase 3: Model Validation (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate.

  • ROC Curve Analysis: Plot True Positive Rate (Sensitivity) vs. False Positive Rate (1-Specificity).

  • Enrichment Factor (EF): Calculate

    
    . A valid model for this scaffold should achieve 
    
    
    
    .
  • Guex Validation: Use a "Leave-One-Out" cross-validation method. If removing one active collapses the model's alignment score, the model is over-fitted.

Visualization of the Signaling/Interaction Pathway

The following diagram illustrates the Pharmacophore Generation Workflow specifically tailored for this scaffold, highlighting the critical decision points for the N-alkyl tail.

PharmacophoreWorkflow Start Input: N-alkylated 3-amino-4-methylpyridines Prep Ligand Preparation (pH 7.4, Neutral Form) Start->Prep 2D to 3D Conf Conformational Sampling (Focus: N-alkyl tail flexibility) Prep->Conf Low-Mode MD Align Structural Alignment (Anchor: Pyridine Core) Conf->Align Superposition Feat Feature Extraction (Donor, Acceptor, Hydrophobic) Align->Feat ID Common Features Vol Exclusion Volume Mapping (Steric constraints of NNIBP) Feat->Vol Add Receptor Constraints Valid Validation (ROC, EF1%) Vol->Valid Test Set Valid->Conf Fail (Refine Sampling) Final Final 3D Model Valid->Final Pass

Caption: Figure 1: Iterative pharmacophore modeling workflow emphasizing the conformational sampling of the flexible N-alkyl tail.

Detailed Interaction Map (Scaffold to Target)

To ground this in chemical reality, we visualize how the specific atoms of the 3-amino-4-methylpyridine map to the HIV-1 RT binding pocket . This diagram represents the "Authoritative Grounding" of the interaction.

InteractionMap cluster_ligand Ligand: N-alkyl-3-amino-4-methylpyridine cluster_receptor Target: HIV-1 RT (NNIBP) L_N1 Pyridine N1 (Acceptor) R_Lys101_NH Lys101 (NH) L_N1->R_Lys101_NH H-Bond L_NH 3-Amino NH (Donor) R_Lys101_CO Lys101 (C=O) L_NH->R_Lys101_CO H-Bond L_Ring Pyridine Ring (Aromatic) R_Tyr188 Tyr188 / Phe227 (Aromatic Box) L_Ring->R_Tyr188 pi-pi Stacking L_Tail N-Alkyl Tail (Hydrophobic) R_Pocket Hydrophobic Tunnel (Val106, Val179) L_Tail->R_Pocket Hydrophobic Interaction

Caption: Figure 2: Pharmacophoric mapping of the scaffold to key residues in the HIV-1 Reverse Transcriptase allosteric pocket.

Experimental Validation Protocol

If the computational model suggests a high-affinity candidate, the following synthesis and assay loop validates the prediction.

Synthesis of N-Alkylated Probes

Objective: Synthesize specific N-alkyl derivatives to test the "Hydrophobic Vector" (F4) of the model.

  • Starting Material: 3-amino-4-methylpyridine.[1][2][3][4]

  • Reaction: Reductive amination or direct alkylation.

    • Protocol: React amine with corresponding aldehyde (R-CHO) in MeOH, followed by reduction with

      
      .
      
    • Note: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary salts). Reductive amination is more controlled for secondary amines.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Biological Assay (HIV-1 RT Inhibition)[6][7][8]
  • Assay Type: HIV-1 Reverse Transcriptase Colorimetric Assay (Roche).

  • Control: Nevirapine (

    
    ).
    
  • Readout: Measure % inhibition of viral DNA synthesis.

  • Feedback Loop: If

    
     > 
    
    
    
    , refine the "Exclusion Volume" (Vol) in the pharmacophore model (Figure 1), as steric clash is the likely culprit.

References

  • Das, K., et al. (2004). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry. Link

  • Zhan, P., et al. (2009). "Design, synthesis and biological evaluation of novel diarylpyridines targeting the entrance channel of HIV-1 reverse transcriptase."[5] Bioorganic & Medicinal Chemistry. Link

  • Kromann, J. C., et al. (2018).[6] "Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs." Journal of Chinese Pharmaceutical Sciences. Link

  • Mamidala, E., et al. (2025). "Structure based Pharmacophore model generation of HIV-1 RT." ResearchGate.[7] Link

  • Jubilant Ingrevia. (2023). "Safety Data Sheet: 3-Amino-4-methylpyridine." Link

Sources

Foundational

A Technical Guide to Identifying and Validating Biological Targets for 4-methyl-N-(pentan-2-yl)pyridin-3-amine

This guide provides a comprehensive, technically-grounded framework for the identification and validation of potential biological targets for the novel small molecule, 4-methyl-N-(pentan-2-yl)pyridin-3-amine. Designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the identification and validation of potential biological targets for the novel small molecule, 4-methyl-N-(pentan-2-yl)pyridin-3-amine. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach that integrates computational prediction with rigorous experimental validation. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and robust workflow.

Introduction: The Therapeutic Potential of Aminopyridine Scaffolds

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Derivatives of 3-aminopyridine, in particular, serve as versatile intermediates in the synthesis of a wide array of pharmacologically active compounds.[3] The structural features of 4-methyl-N-(pentan-2-yl)pyridin-3-amine, including the pyridine ring and the secondary amine, suggest its potential to interact with a variety of biological targets through hydrogen bonding and other non-covalent interactions.[4] The exploration of aminopyridine derivatives has yielded promising candidates in diverse therapeutic areas, from neurological disorders to oncology, highlighting the potential of this chemical class.[5][6][7] This guide will delineate a systematic approach to uncover the specific biological targets of this novel compound, a critical step in elucidating its mechanism of action and therapeutic potential.[8]

Phase 1: In Silico Target Prediction - A Computational First-Pass

Before embarking on resource-intensive wet-lab experiments, a robust in silico approach can provide valuable initial hypotheses about potential protein targets.[9][10][11] This computational screening leverages the known chemical space and protein structure data to predict interactions, thereby narrowing the field of potential targets.[12][13]

Ligand-Based and Structure-Based Virtual Screening

A dual-pronged virtual screening strategy is recommended.[14]

  • Ligand-Based Screening: This approach relies on the principle that structurally similar molecules often exhibit similar biological activities.[15] We will utilize databases such as ChEMBL and PubChem to identify compounds with known biological targets that share structural or pharmacophoric features with 4-methyl-N-(pentan-2-yl)pyridin-3-amine.

  • Structure-Based Screening (Reverse Docking): This method involves docking the 3D conformation of our query molecule against a library of protein structures.[14][16] This "reverse" approach can identify proteins that are predicted to bind the compound with high affinity.

Table 1: Recommended Databases and Software for Virtual Screening

Tool/DatabaseTypeApplication
ChEMBLLigand-BasedSimilarity searching based on chemical structure and bioactivity data.
PubChemLigand-BasedLarge database of chemical structures and their biological activities.
SwissTargetPredictionLigand-BasedPredicts targets based on a combination of 2D and 3D similarity.
PDB (Protein Data Bank)Structure-BasedRepository of 3D protein structures for docking studies.
AutoDock VinaStructure-BasedWidely used software for molecular docking.
Schrödinger SuiteBothComprehensive suite for ligand- and structure-based drug design.
Predictive Modeling and Off-Target Prediction

Machine learning models and quantitative structure-activity relationship (QSAR) analyses can further refine our predictions.[15][17] These models, trained on large datasets of compound-target interactions, can predict the likelihood of our molecule interacting with specific protein families, such as kinases or G-protein coupled receptors.[17] Furthermore, computational tools can be employed to predict potential off-target interactions, which is crucial for early safety assessment.[18]

Workflow for In Silico Target Prediction

in_silico_workflow cluster_0 Ligand-Based Approach cluster_1 Structure-Based Approach a1 2D/3D Similarity Search (ChEMBL, PubChem) a2 Pharmacophore Modeling a1->a2 ml Machine Learning & QSAR Analysis a2->ml b1 Reverse Docking (PDB Library) b2 Binding Site Analysis b1->b2 b2->ml start 4-methyl-N-(pentan-2-yl)pyridin-3-amine (Query Molecule) start->a1 start->b1 output Prioritized List of Potential Targets ml->output

Caption: A streamlined workflow for the computational prediction of biological targets.

Phase 2: Experimental Validation - From Prediction to Confirmation

The prioritized list of putative targets from the in silico phase must be subjected to rigorous experimental validation.[19][20][21] This phase aims to confirm direct physical binding and to assess the functional consequences of this interaction.

Target Engagement Assays

The first step in experimental validation is to confirm direct binding of the compound to the predicted target protein.

CETSA is a powerful technique to assess target engagement in a cellular context.[19] It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

CETSA Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with varying concentrations of 4-methyl-N-(pentan-2-yl)pyridin-3-amine or a vehicle control for a defined period.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples across a range of temperatures.

  • Lysis and Protein Quantification: Lyse the cells to release proteins. Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Western Blot Analysis: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Biophysical Binding Assays

To further characterize the binding affinity and kinetics, in vitro biophysical assays are essential.

SPR provides real-time, label-free detection of binding events.

SPR Protocol:

  • Immobilization: Immobilize the purified recombinant target protein onto a sensor chip.

  • Binding Analysis: Flow different concentrations of 4-methyl-N-(pentan-2-yl)pyridin-3-amine over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

  • Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

Table 2: Comparison of Target Validation Techniques

TechniquePrincipleThroughputInformation Gained
CETSALigand-induced thermal stabilizationMediumTarget engagement in cells
SPRChange in refractive index upon bindingLow-MediumBinding affinity (KD), kinetics (ka, kd)
Isothermal Titration Calorimetry (ITC)Heat change upon bindingLowBinding affinity (KD), stoichiometry, thermodynamics
Differential Scanning Fluorimetry (DSF)Ligand-induced change in protein melting temperatureHighTarget engagement (screening)
Functional Assays

Confirming a direct binding event is necessary but not sufficient. It is crucial to demonstrate that this binding translates into a functional modulation of the target.

If the predicted target is an enzyme (e.g., a kinase), its activity should be measured in the presence of the compound. For instance, a kinase activity assay could measure the phosphorylation of a substrate peptide.

Cell-based assays are critical to understanding the biological consequence of target modulation in a more physiological context.[22] These assays can measure a wide range of cellular responses, including proliferation, apoptosis, and changes in signaling pathways.

Experimental Validation Workflow

validation_workflow cluster_0 Target Engagement cluster_1 Biophysical Characterization cluster_2 Functional Modulation a1 Cellular Thermal Shift Assay (CETSA) b1 Surface Plasmon Resonance (SPR) a1->b1 a2 Differential Scanning Fluorimetry (DSF) b2 Isothermal Titration Calorimetry (ITC) a2->b2 c1 Enzyme Activity Assays b1->c1 c2 Cellular Phenotypic Assays b2->c2 output Validated Biological Target c1->output c2->output start Prioritized Target List start->a1 start->a2

Caption: A multi-step workflow for the experimental validation of predicted targets.

Phase 3: Pathway Analysis and Mechanism of Action Elucidation

Once a direct, functional interaction with a target has been validated, the next step is to understand the broader biological context.

Gene Expression Profiling

Treating relevant cell lines with 4-methyl-N-(pentan-2-yl)pyridin-3-amine and performing transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression downstream of the target.[12] This can provide insights into the affected signaling pathways.

Proteomic and Phosphoproteomic Analysis

Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications (e.g., phosphorylation) upon compound treatment. This is particularly valuable for understanding the modulation of signaling networks.

Signaling Pathway Analysis

pathway_analysis compound 4-methyl-N-(pentan-2-yl)pyridin-3-amine target Validated Target compound->target pathway Downstream Signaling Pathway target->pathway gene_exp Altered Gene Expression pathway->gene_exp phenotype Cellular Phenotype gene_exp->phenotype

Caption: A conceptual diagram illustrating the link from target engagement to cellular phenotype.

Conclusion

The identification and validation of biological targets for a novel compound like 4-methyl-N-(pentan-2-yl)pyridin-3-amine is a complex but essential process in drug discovery. The integrated, multi-disciplinary approach outlined in this guide, combining computational prediction with rigorous experimental validation, provides a robust framework for success. By systematically progressing from in silico predictions to cellular and biochemical assays, researchers can confidently identify the molecular targets of this promising aminopyridine derivative and pave the way for its further development as a potential therapeutic agent.

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available from: [Link]

  • The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures. Available from: [Link]

  • What is in silico drug discovery?. Patsnap Synapse. Available from: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. Available from: [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. PMC. Available from: [Link]

  • Computational/in silico methods in drug target and lead prediction. Oxford Academic. Available from: [Link]

  • In Silico Target Prediction. Creative Biolabs. Available from: [Link]

  • Target prediction of small molecules with information of key molecular interactions. PubMed. Available from: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available from: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online. Available from: [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available from: [Link]

  • In Silico Technologies in Drug Target Identification and Validation. Google Books.
  • Target identification and validation in research. SpringerLink. Available from: [Link]

  • Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. ScienceDirect. Available from: [Link]

  • Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. arXiv.org. Available from: [Link]

  • Drug Target Identification and Validation. MtoZ Biolabs. Available from: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available from: [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy | Request PDF. ResearchGate. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 4-methyl-N-(pentan-2-yl)pyridin-3-amine via Reductive Amination

Abstract This document provides a detailed protocol for the synthesis of 4-methyl-N-(pentan-2-yl)pyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of 4-methyl-N-(pentan-2-yl)pyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis is achieved through a one-pot reductive amination reaction between 4-methylpyridin-3-amine and pentan-2-one. Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed as the reducing agent due to its mildness and high selectivity for the intermediate iminium ion over the starting ketone.[1][2] This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, characterization data, safety guidelines, and a troubleshooting guide to assist researchers in successfully performing this synthesis.

Introduction and Scientific Principle

The synthesis of substituted amines is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceutical agents. Reductive amination stands out as one of the most effective and widely utilized methods for the formation of carbon-nitrogen (C-N) bonds.[3][4] This strategy circumvents the common issue of over-alkylation often encountered with direct alkylation of amines using alkyl halides.[3] The reaction proceeds by first forming an imine or iminium ion intermediate from an amine and a carbonyl compound, which is then reduced in situ to the desired amine.[3][5]

For the synthesis of 4-methyl-N-(pentan-2-yl)pyridin-3-amine, we employ Sodium Triacetoxyborohydride, commonly known as STAB. This reagent is particularly advantageous for one-pot reductive aminations because it is a mild and selective reducing agent.[2][6] Its steric bulk and electron-withdrawing acetate groups moderate its reactivity, allowing it to selectively reduce the protonated iminium ion intermediate much faster than the starting ketone.[2][7] This high selectivity prevents the formation of the corresponding alcohol as a side product and allows for all reagents to be combined in a single reaction vessel, simplifying the experimental setup.[6] The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE), which is the preferred solvent for this reagent.[2][6]

Reaction Mechanism

The reductive amination process occurs in two main stages within the same pot:

  • Iminium Ion Formation: The primary amine, 4-methylpyridin-3-amine, performs a nucleophilic attack on the carbonyl carbon of pentan-2-one. The resulting hemiaminal intermediate then dehydrates to form an imine. In the presence of a weak acid (either added as a catalyst or generated from trace moisture), the imine is protonated to form a reactive iminium ion.[6]

  • Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product, 4-methyl-N-(pentan-2-yl)pyridin-3-amine.

Reductive_Amination_Mechanism Mechanism of Reductive Amination Amine 4-Methylpyridin-3-amine Iminium Iminium Ion Intermediate Amine->Iminium Step 1: Formation Ketone Pentan-2-one Ketone->Iminium Step 1: Formation STAB NaBH(OAc)₃ Product 4-Methyl-N-(pentan-2-yl)pyridin-3-amine STAB->Product Step 2: Reduction H_plus H⁺ (catalyst) H_plus->Iminium Step 1: Formation Iminium->Product Step 2: Reduction

Caption: The two-step mechanism of reductive amination.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Purity
4-Methylpyridin-3-amineC₆H₈N₂108.1418590-36-8≥97%
Pentan-2-oneC₅H₁₀O86.13107-87-9≥99%
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-797%
1,2-Dichloroethane (DCE), anhydrousC₂H₄Cl₂98.96107-06-2≥99.8%
Acetic Acid, glacialCH₃COOH60.0564-19-7≥99.7%
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)---
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2HPLC Grade
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9≥99.5%
Silica GelSiO₂-7631-86-9230-400 mesh
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer hotplate

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Reagent Stoichiometry
ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
4-Methylpyridin-3-amine108.1410.01.01.08 g
Pentan-2-one86.1311.01.10.95 g (1.18 mL)
Acetic Acid60.0510.01.00.57 mL
Sodium Triacetoxyborohydride211.9415.01.53.18 g
1,2-Dichloroethane (DCE)---50 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpyridin-3-amine (1.08 g, 10.0 mmol).

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane (50 mL). Stir the mixture until the amine is fully dissolved. Add pentan-2-one (1.18 mL, 11.0 mmol) followed by glacial acetic acid (0.57 mL, 10.0 mmol) via syringe.

  • Iminium Formation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10-15 minutes. Note: The addition may cause slight bubbling.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete (disappearance of the limiting starting material), carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) (2 x 30 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%) to isolate the pure 4-methyl-N-(pentan-2-yl)pyridin-3-amine.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Experimental Workflow Diagram

Workflow Synthesis Workflow A 1. Combine Amine, Ketone, AcOH in DCE B 2. Stir 30 min at RT A->B C 3. Add NaBH(OAc)₃ portion-wise B->C D 4. Stir 2-4h at RT (Monitor by TLC) C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify via Column Chromatography G->H I 9. Isolate Pure Product H->I

Caption: Step-by-step experimental workflow.

Product Characterization (Expected Data)

  • Product: 4-methyl-N-(pentan-2-yl)pyridin-3-amine

  • Molecular Formula: C₁₁H₁₈N₂

  • Molecular Weight: 178.27 g/mol

  • Appearance: Pale yellow oil

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 8.10 (s, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.50 (m, 1H, N-CH), 3.40 (br s, 1H, NH), 2.20 (s, 3H, Ar-CH₃), 1.60-1.40 (m, 4H, -CH₂-CH₂-), 1.25 (d, 3H, N-CH-CH₃), 0.90 (t, 3H, -CH₂-CH₃).

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 145.2, 143.8, 138.5, 130.1, 123.5, 52.6, 39.8, 20.7, 19.5, 18.2, 14.1.

FT-IR (neat, cm⁻¹): ~ 3350 (N-H stretch), 3050 (Aromatic C-H stretch), 2960-2850 (Aliphatic C-H stretch), 1590, 1480 (C=C, C=N ring stretch), 1250 (C-N stretch).[8]

Mass Spectrometry (EI): m/z (%) = 178 (M⁺), 149, 121, 108.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Triacetoxyborohydride (STAB): Flammable solid that reacts violently with water and moisture to release flammable gases.[9][10] It is also a skin and eye irritant.[9][11] Handle under an inert atmosphere (nitrogen or argon) and store in a dry place.[11][12] Avoid contact with water and protic solvents.[9][13]

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Avoid inhalation and skin contact. All transfers and the reaction itself must be conducted in a fume hood.

  • Pyridine Derivatives (e.g., 4-methylpyridin-3-amine): Can be toxic and irritating. Avoid inhalation, ingestion, and skin contact.

  • Pentan-2-one: Flammable liquid and vapor. Keep away from ignition sources.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive STAB due to moisture exposure. 2. Incomplete iminium ion formation. 3. Insufficient reaction time.1. Use freshly opened or properly stored STAB. Handle under inert gas. 2. Ensure the addition of acetic acid catalyst. Consider a slightly longer initial stirring time before adding STAB. 3. Continue to monitor the reaction by TLC until the starting amine is consumed.
Starting Materials Remain 1. Insufficient reducing agent. 2. Reaction has not gone to completion.1. Ensure the correct stoichiometry (1.3-1.5 equivalents) of STAB is used. 2. Allow the reaction to stir for a longer period. Gentle warming (to 40 °C) can sometimes facilitate the reaction, but should be done with caution.
Formation of Alcohol Side Product (pentan-2-ol)1. Use of a non-selective reducing agent. 2. Water contamination in the reaction.1. This is unlikely with STAB but possible with other hydrides like NaBH₄ if conditions are not controlled.[3] Ensure you are using STAB. 2. Use anhydrous solvents and reagents.
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the eluent system for column chromatography. A shallow gradient often provides better separation. Consider using an alternative chromatography system (e.g., NH-silica gel for amines).

References

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 28, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 28, 2026, from [Link]

  • SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS CAS No: 56553-60-7 MSDS. (2017, June 6). Loba Chemie. Retrieved February 28, 2026, from [Link]

  • Sodium triacetoxyborohydride. (2018, September 3). Novachem. Retrieved February 28, 2026, from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Retrieved February 28, 2026, from [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes | Request PDF. (2026, February 7). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 28, 2026, from [Link]

  • Chapter 2. (n.d.). Retrieved February 28, 2026, from [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. (n.d.). Indian Academy of Sciences. Retrieved February 28, 2026, from [Link]

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. (2024, June 20). Dalton Transactions (RSC Publishing). [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC. Retrieved February 28, 2026, from [Link]

  • 24.10 Spectroscopy of Amines. (2023, November 20). Chemistry LibreTexts. Retrieved February 28, 2026, from [Link]

  • Reductive Amination of Pentan‐2‐one with different amines. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2026, January 29). Retrieved February 28, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 28, 2026, from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers. Retrieved February 28, 2026, from [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PMC - NIH. Retrieved February 28, 2026, from [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.). Google Patents.
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Application

Application Notes and Protocols for the Reductive Alkylation of Aminopyridines Using Sodium Triacetoxyborohydride

Introduction: The Strategic Importance of N-Alkylated Aminopyridines N-alkylated aminopyridines are privileged scaffolds in medicinal chemistry and drug development. Their structural motifs are present in a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Alkylated Aminopyridines

N-alkylated aminopyridines are privileged scaffolds in medicinal chemistry and drug development. Their structural motifs are present in a wide array of pharmacologically active compounds, where the substituted aminopyridine core plays a critical role in molecular recognition and binding to biological targets. The development of robust and selective methods for the N-alkylation of aminopyridines is therefore a cornerstone of modern synthetic organic chemistry.[1][2] Reductive amination has emerged as a powerful and widely adopted strategy for the synthesis of these valuable compounds, offering a more controlled alternative to direct alkylation with alkyl halides, which often suffers from over-alkylation.[3]

Among the various reagents available for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has garnered significant attention due to its mildness, selectivity, and broad functional group tolerance.[1][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of sodium triacetoxyborohydride in the reductive alkylation of aminopyridines.

The Power of Selectivity: Why Sodium Triacetoxyborohydride?

The choice of a reducing agent is pivotal to the success of a reductive amination reaction.[4] Sodium triacetoxyborohydride stands out for several key reasons, primarily stemming from its attenuated reactivity compared to other common hydrides like sodium borohydride (NaBH₄).[4]

  • Chemoselectivity: The three electron-withdrawing acetoxy groups on the boron atom moderate the hydride-donating ability of STAB.[6][7] This makes it significantly less reactive towards aldehydes and ketones but highly effective at reducing the intermediate iminium ion formed from the condensation of an aminopyridine and a carbonyl compound.[6][7][8][9] This chemoselectivity is the cornerstone of its utility, as it allows for a "one-pot" procedure where the amine, carbonyl compound, and reducing agent can be mixed together without premature reduction of the starting carbonyl.[4][7]

  • Mild Reaction Conditions: Reductive aminations using STAB are typically conducted at room temperature in aprotic solvents, preserving sensitive functional groups within the reacting molecules.[8] This is a significant advantage when working with complex, multi-functionalized substrates often encountered in drug discovery.

  • Safety Profile: Compared to reagents like sodium cyanoborohydride (NaBH₃CN), STAB offers a much-improved safety profile as it does not produce highly toxic byproducts like hydrogen cyanide.[1][6][10]

  • Broad Substrate Scope: STAB is effective for the reductive amination of a wide variety of aldehydes and ketones with primary and secondary amines, including weakly basic aminopyridines.[11][12]

Reaction Mechanism and Workflow

The reductive alkylation of an aminopyridine using sodium triacetoxyborohydride proceeds through a two-step sequence that can be conveniently performed in a single reaction vessel.[8]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the aminopyridine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a protonated imine, known as an iminium ion. The formation of the iminium ion is often catalyzed by the presence of a weak acid, such as acetic acid, which is also a byproduct of the STAB reduction.[7][8]

  • Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the desired N-alkylated aminopyridine.[8]

Diagram 1: Reaction Mechanism

A visual representation of the reductive alkylation of an aminopyridine with an aldehyde mediated by sodium triacetoxyborohydride.

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Hydride Reduction Aminopyridine Aminopyridine Hemiaminal Hemiaminal Aminopyridine->Hemiaminal + Aldehyde Aldehyde Aldehyde Iminium_Ion Iminium_Ion Hemiaminal->Iminium_Ion - H2O + H+ N_Alkylated_Aminopyridine N-Alkylated Aminopyridine Iminium_Ion->N_Alkylated_Aminopyridine + NaBH(OAc)3 (Hydride Transfer) Iminium_Ion->N_Alkylated_Aminopyridine STAB NaBH(OAc)3 Byproducts B(OAc)3 + NaOAc + H2O

Caption: Mechanism of reductive alkylation.

Experimental Protocols

General Considerations and Best Practices
  • Reagent Quality: Sodium triacetoxyborohydride is moisture-sensitive.[5][10][13] It is crucial to use a freshly opened bottle or a properly stored reagent. The potency of STAB can degrade over time, and for critical applications, its activity can be assayed.[6]

  • Solvent Choice: Anhydrous aprotic solvents are essential to prevent the decomposition of STAB.[5][10] 1,2-Dichloroethane (DCE) and dichloromethane (DCM) are the most commonly used and preferred solvents.[5][7][12] Tetrahydrofuran (THF) and acetonitrile can also be employed.[5][7][12]

  • Inert Atmosphere: While not always strictly necessary for robust reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to minimize exposure to atmospheric moisture, especially for prolonged reaction times.[5]

  • Stoichiometry: Typically, a slight excess of the aminopyridine and 1.2 to 1.5 equivalents of sodium triacetoxyborohydride relative to the carbonyl compound are used.[4]

  • Catalyst: For the reaction of less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.[7][12]

Protocol 1: One-Pot Reductive Alkylation of 4-Aminopyridine with an Aldehyde

This protocol describes a general procedure for the N-alkylation of 4-aminopyridine with a representative aldehyde.

Materials:

  • 4-Aminopyridine

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (1.0 equiv.) and the aldehyde (1.1 equiv.).

  • Under an inert atmosphere, add anhydrous DCE to dissolve the starting materials.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add sodium triacetoxyborohydride (1.3 equiv.) portion-wise over 5 minutes. Caution: Gas evolution may be observed if there is residual moisture.

  • Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC or LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCE (2 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, typically by column chromatography on silica gel.

Diagram 2: Experimental Workflow

A flowchart illustrating the key steps in the one-pot reductive alkylation protocol.

G A 1. Combine Aminopyridine and Aldehyde in Anhydrous DCE B 2. Add Sodium Triacetoxyborohydride A->B C 3. Stir at Room Temperature & Monitor Progress B->C D 4. Quench with Saturated aq. NaHCO3 C->D E 5. Aqueous Workup & Extraction D->E F 6. Dry, Filter & Concentrate E->F G 7. Purify by Column Chromatography F->G

Caption: One-pot reductive alkylation workflow.

Protocol 2: Stepwise Procedure for Potentially Problematic Substrates

For primary aminopyridines that are prone to over-alkylation (formation of a tertiary amine), a stepwise procedure can be employed to favor mono-alkylation.[8][12]

Step A: Imine Formation

  • Dissolve the primary aminopyridine (1.0 equiv.) and the aldehyde (1.0 equiv.) in methanol.

  • Stir the mixture at room temperature until imine formation is complete, as monitored by a suitable analytical technique (e.g., ¹H NMR or LC-MS). This can take from 1 to 4 hours.

  • Remove the methanol under reduced pressure to obtain the crude imine.

Step B: Reduction of the Imine

  • Dissolve the crude imine from Step A in anhydrous DCE.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction as described in Protocol 1 (steps 6-10).

Substrate Scope and Optimization

The reductive alkylation of aminopyridines with STAB is a versatile reaction with a broad substrate scope. The following table provides a general overview of the compatibility of different substrates.

Substrate ClassReactivity & ConsiderationsTypical Yields
Aminopyridines
2-AminopyridineGenerally reactive.Good to Excellent
3-AminopyridineGenerally reactive.Good to Excellent
4-AminopyridineGenerally reactive.Good to Excellent
Substituted AminopyridinesElectron-donating groups may increase nucleophilicity. Steric hindrance near the amino group can slow the reaction.Moderate to Excellent
Carbonyl Compounds
Aliphatic AldehydesHighly reactive.Excellent
Aromatic AldehydesReactive.Excellent
Aliphatic KetonesLess reactive than aldehydes; may require longer reaction times or the addition of a catalytic amount of acetic acid.Good to Excellent
Aromatic KetonesGenerally less reactive; may require forcing conditions.Moderate to Good

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive STAB: Use a fresh batch of STAB or test the activity of the current batch.[6]

    • Moisture: Ensure all glassware is oven-dried and use anhydrous solvents.[5]

    • Poor Iminium Formation: For less reactive ketones, add a catalytic amount of acetic acid.

  • Formation of Byproducts:

    • Over-alkylation of Primary Amines: Use a stepwise procedure (Protocol 2) or a large excess of the primary amine.[8]

    • Reduction of Starting Carbonyl: This is more common with highly reactive aldehydes if imine formation is slow. Ensure efficient stirring and consider a stepwise approach.[8]

Conclusion

The reductive alkylation of aminopyridines using sodium triacetoxyborohydride is a mild, selective, and highly efficient method for the synthesis of N-alkylated aminopyridines. Its broad functional group tolerance and operational simplicity make it an invaluable tool for researchers in medicinal chemistry and drug development. By understanding the underlying mechanism and adhering to best practices in reagent handling and reaction setup, scientists can reliably and effectively synthesize a diverse range of N-alkylated aminopyridine derivatives.

References

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2023, June 2). What is sodium triacetoxyborohydride?. Retrieved from [Link]

  • Roychowdhury, P., Waheed, S., Sengupta, U., et al. (2023, August 4). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Retrieved from [Link]

  • Knowledge, D. (n.d.). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Retrieved from [Link]

  • Gini, A., et al. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017, March 1). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • Singh, O. M., Singh, S. J., Kim, S.-N., & Lee, S.-G. (n.d.). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. ResearchGate. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Common Conditions. (n.d.). Reductive Amination. Retrieved from [Link]

  • PMC. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Retrieved from [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. Retrieved from [Link]

  • PubMed. (n.d.). A Novel, One-Pot Reductive Alkylation of Amines by S-Ethyl Thioesters Mediated by Triethylsilane and Sodium Triacetoxyborohydride in the Presence of Palladium on Carbon. Retrieved from [Link]

  • ResearchGate. (2026, February 7). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • RSC Publishing. (2022, April 7). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • PubMed. (2024, August 21). Amination of Aminopyridines via η6-Coordination Catalysis. Retrieved from [Link]

  • Semantic Scholar. (2006, September 15). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Method

Application Note: Solvent Selection Strategies for the N-Alkylation of Electron-Deficient Pyridines

Executive Summary The N-alkylation of pyridines to form pyridinium salts—a specific class of the [1]—is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of pyridines to form pyridinium salts—a specific class of the [1]—is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, introducing electron-withdrawing groups (EWGs) such as halogens, cyano (-CN), or trifluoromethyl (-CF3) moieties drastically lowers the energy of the pyridine nitrogen's Highest Occupied Molecular Orbital (HOMO). This renders the heterocycle highly electron-deficient and significantly reduces its nucleophilicity.

To overcome this thermodynamic barrier, the selection of the reaction solvent is as critical as the choice of the alkylating agent. This application note details the mechanistic causality behind solvent effects, provides a quantitative selection matrix, and outlines self-validating experimental protocols for the successful N-alkylation of deactivated pyridines.

Mechanistic Causality: The Role of Solvent in the Menschutkin Reaction

The N-alkylation of a pyridine derivative proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The reaction begins with the formation of an initial dipole complex, followed by a transition state that leads to an ion pair [2].

The Causality of Solvent Polarity: Because the transition state involves significant charge separation (a developing positive charge on the pyridine nitrogen and a negative charge on the leaving group), it is highly polar. Polar aprotic solvents stabilize this transition state and the resulting ion pair via dipole-dipole interactions, which significantly lowers the activation energy barrier. Experimental and computational studies demonstrate that the [3]. For example, the activation energy for the reaction of pyridine with methyl bromide is up to 5.1 kcal/mol lower in polar solvents compared to apolar solvents like di-n-butyl ether[3]. Furthermore, the collective orientation of solvent molecules modifies the local electrostatic environment, facilitating the charge-transfer process [4].

In advanced π-extended systems, successful N-alkylation dramatically alters the electronic properties of the molecule, such as [5], making these pyridinium salts excellent electron acceptors.

Quantitative Solvent Selection Matrix

When dealing with electron-deficient pyridines, non-polar solvents (like toluene or cyclohexane) fail to provide the necessary transition state stabilization, leading to stalled reactions. Conversely, protic solvents (like methanol) can solvolyze highly reactive electrophiles (e.g., alkyl triflates). The table below summarizes the quantitative parameters dictating solvent selection.

SolventDielectric Constant (ε)Dipole Moment (D)Activation Energy Barrier (Pyr+MeBr)*Solvolysis RiskRecommendation for EWG-Pyridines
Acetonitrile (MeCN) 37.53.92~ 22.5 kcal/molLowOptimal. High polarity, low reactivity with super-electrophiles.
N,N-Dimethylformamide (DMF) 36.73.82~ 22.0 kcal/molLowGood. Excellent for thermal activation; harder to remove.
Nitromethane 35.93.56N/ALowExcellent. Ideal for highly deactivated systems using Meerwein salts.
Methanol 32.72.8722.5 kcal/molHigh Poor. Competes with the pyridine for the alkylating agent.
Dichloromethane (DCM) 8.91.60N/AN/ADO NOT USE. Causes side reactions (see Critical Pitfalls).
Cyclohexane 2.00.0025.6 kcal/molNonePoor. Lack of TS stabilization halts the reaction.

*Activation energy values are approximate benchmarks derived from comparative studies of the Menschutkin reaction[3].

Decision Workflow for Solvent and Electrophile Selection

The following logic tree dictates the experimental design based on the substrate's electron density.

SolventSelection Start Assess Pyridine Electron Density ModDeficient Moderately Deficient (e.g., Halogens, Phenyl) Start->ModDeficient HighDeficient Highly Deficient (e.g., -CN, -NO2, -CF3) Start->HighDeficient Elec1 Electrophile: Alkyl Iodides or Bromides ModDeficient->Elec1 Elec2 Electrophile: Triflates, Fluorosulfonates HighDeficient->Elec2 Solvent1 Solvent: DMF or DMSO (High ε, thermal stability) Elec1->Solvent1 Solvent2 Solvent: Acetonitrile (High ε, low solvolysis) Elec2->Solvent2 Warning CRITICAL WARNING: Avoid DCM (Side reactions) Avoid Protic Solvents (Solvolysis) Solvent1->Warning Solvent2->Warning

Workflow for selecting optimal solvents and electrophiles for N-alkylation of deficient pyridines.

Self-Validating Experimental Protocols

Protocol A: N-Alkylation of Highly Deficient Pyridines (e.g., 4-Cyanopyridine)

Causality: 4-Cyanopyridine is severely deactivated. Standard alkyl halides will not react at a practical rate. A "super-electrophile" like Methyl Trifluoromethanesulfonate (MeOTf) is required. Acetonitrile is selected because it provides the necessary dielectric constant (ε = 37.5) to stabilize the transition state without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under inert gas (N₂ or Ar). Add 4-cyanopyridine (1.0 equiv, 10 mmol) and dissolve in anhydrous Acetonitrile (20 mL). Causality: Trace water will solvolyze the MeOTf, destroying the electrophile.

  • Electrophile Addition: Cool the solution to 0 °C. Dropwise, add Methyl Triflate (1.2 equiv, 12 mmol) via syringe.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation (In-Process): Withdraw a 10 µL aliquot and dilute in CD₃CN for ¹H NMR. The reaction is self-validating when the diagnostic α-protons of the pyridine ring shift downfield (e.g., from ~8.8 ppm in the neutral species to >9.3 ppm in the pyridinium salt). Proceed to isolation only when integration shows >95% conversion.

  • Isolation: Slowly add anhydrous diethyl ether (40 mL) to the stirring mixture. Causality: The highly polar pyridinium salt is insoluble in ether. The immediate precipitation of a white crystalline solid serves as a visual validation of successful quaternization. Filter, wash with ether, and dry under vacuum.

Protocol B: N-Alkylation of Moderately Deficient Pyridines (e.g., 3-Bromopyridine)

Causality: Halogenated pyridines are moderately deactivated. They can be alkylated using standard alkyl iodides, provided the solvent allows for thermal activation. DMF is chosen for its high boiling point and high polarity, which accelerates the SN2 process.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure vial, dissolve 3-bromopyridine (1.0 equiv, 10 mmol) in anhydrous DMF (15 mL).

  • Electrophile Addition: Add Ethyl Iodide (1.5 equiv, 15 mmol). Seal the vial.

  • Reaction: Heat the mixture to 80 °C for 24 hours. Causality: Thermal energy overcomes the elevated activation barrier caused by the inductive electron-withdrawal of the bromine atom.

  • Self-Validation & Isolation: Cool the reaction to room temperature. Transfer the mixture to a larger flask and add ethyl acetate (50 mL) vigorously. The formation of a dense, yellow precipitate (the pyridinium iodide salt) validates the reaction. If no precipitate forms, the conversion is low, indicating the need for a stronger electrophile (revert to Protocol A).

Critical Pitfalls & Troubleshooting

The Dichloromethane Trap: A common error in laboratory settings is utilizing Dichloromethane (DCM) as a solvent for alkylation reactions due to its excellent solubility profile. However, [1] are a documented hazard. Even deactivated pyridines will react with DCM over time (especially under heat) to form bis(pyridinium)methane salts. This background reaction consumes the starting material, creates inseparable impurities, and drastically reduces the yield of the desired N-alkylated product. Never use chlorinated solvents for the Menschutkin reaction of pyridines.

References

  • Castejon H., Wiberg K.B. "Solvent effects on methyl transfer reactions. 1. The Menshutkin Reaction." Journal of the American Chemical Society. URL:[Link]

  • Korth M. "Solvent Effects on the Menshutkin Reaction." arXiv. URL:[Link]

  • Shaik S., et al. "Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations." PMC - NIH. URL:[Link]

  • Wikipedia Contributors. "Menshutkin reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Reus C., et al. "A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens." Journal of the American Chemical Society. URL:[Link]

Sources

Application

Microwave-assisted synthesis of N-substituted 3-aminopyridines

Application Note: Microwave-Assisted Synthesis of N-Substituted 3-Aminopyridines Executive Summary The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-Substituted 3-Aminopyridines

Executive Summary

The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, GPCR ligands, and ion channel modulators. However, the installation of amine substituents at the C3 position of the pyridine ring is synthetically challenging due to the electron-deficient nature of the heterocycle, which deactivates the position toward electrophilic aromatic substitution and renders nucleophilic aromatic substitution (


) difficult without strong activating groups.

This Application Note details optimized protocols for the Microwave-Assisted Synthesis of N-substituted 3-aminopyridines . By leveraging dielectric heating, researchers can overcome the activation energy barriers inherent to C3-functionalization, reducing reaction times from hours to minutes while significantly suppressing side reactions (e.g., protodehalogenation).

Scientific Principles & Mechanism

Why Microwave Irradiation?

Conventional heating relies on conductive heat transfer, often leading to temperature gradients and "wall effects" that cause catalyst decomposition or product degradation. Microwave irradiation provides volumetric heating , coupling directly with polar molecules (solvents and reagents) to achieve rapid, uniform temperature rise.

  • Thermal Effect: The Arrhenius equation dictates that reaction rates increase exponentially with temperature. Microwaves allow reaction mixtures to be superheated (above the solvent's atmospheric boiling point) in sealed vessels safely.

  • Specific Microwave Effects: In transition metal catalysis, the rapid heating rates minimize the "induction period" where active catalytic species often degrade/aggregate before entering the catalytic cycle.

Mechanistic Pathway: Buchwald-Hartwig Amination

The most robust method for synthesizing N-substituted 3-aminopyridines is the Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Key Challenge: The pyridine nitrogen lone pair can coordinate to the Pd center, displacing ligands and poisoning the catalyst (forming inactive Pd-pyridine complexes). Solution: Use bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) or N-heterocyclic carbenes (NHC) to sterically crowd the metal center, preventing non-productive coordination by the pyridine nitrogen.

BuchwaldHartwig Start Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 3-Bromopyridine Coord Amine Coordination (Ar-Pd-NHR2) OxAdd->Coord + Amine Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Heat (MW) RedElim->Start Regenerate Pd(0) Product N-Substituted 3-Aminopyridine RedElim->Product Substrate 3-Bromopyridine Amine Primary/Secondary Amine Base Base (NaOtBu) MW Microwave Energy (Rapid Kinetics) MW->RedElim Accelerates

Figure 1: Catalytic cycle of the Pd-catalyzed amination. Microwave energy is particularly effective at driving the rate-limiting reductive elimination step.

Experimental Protocols

Protocol A: Pd-Catalyzed Cross-Coupling (High Versatility)

Best for: Complex amines, chiral amines, and library synthesis.

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    (2-5 mol%)
  • Ligand: BINAP (racemic) or Xantphos (2-5 mol%)

  • Base:

    
     (1.5 equiv)[1]
    
  • Solvent: Toluene or Dioxane (Anhydrous)[1]

Step-by-Step Workflow:

  • Vessel Prep: Oven-dry a 10 mL microwave process vial. Add a magnetic stir bar.[1][2]

  • Solids Addition: Weigh

    
     (18 mg, 0.02 mmol), BINAP (25 mg, 0.04 mmol), and 
    
    
    
    (144 mg, 1.5 mmol) into the vial.
    • Note: Pre-mixing the catalyst and ligand in a small amount of solvent for 5 mins under inert gas can generate the active catalytic species more effectively.

  • Substrate Addition: Add 3-Bromopyridine (158 mg, 1.0 mmol) and the Amine (1.2 mmol).

  • Solvent: Add anhydrous Toluene (3 mL).

  • Sealing: Cap the vial with a PTFE-lined septum. Purge with Nitrogen/Argon for 60 seconds.

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temp: 110 °C.

    • Time: 10 - 15 minutes.

    • Stirring: High.[3]

    • Pre-stir: 30 seconds.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Cu-Catalyzed Ullmann-Type Coupling (Cost-Effective)

Best for: Simple aryl amines, anilines, and scale-up where Pd cost is prohibitive.

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Nucleophile: Aniline/Amine (1.5 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or 2-Acetylcyclohexanone

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or DMF

Step-by-Step Workflow:

  • Vessel Prep: Charge a 10 mL microwave vial with CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Addition: Add 3-Bromopyridine (1.0 mmol) and Amine (1.5 mmol).

  • Solvent: Add DMSO (2.5 mL). Note: DMSO absorbs microwaves very efficiently.

  • Microwave Irradiation:

    • Temp: 140 °C.

    • Time: 20 - 30 minutes.

  • Workup: Dilute with water (10 mL), extract with EtOAc (3x). Wash organics with brine to remove DMSO.

Data Analysis & Optimization

The following table summarizes the impact of solvent and ligand choice on the yield of N-phenyl-3-aminopyridine (Model Reaction).

Table 1: Optimization of Reaction Parameters (Microwave @ 120°C, 10 min)

EntryCatalystLigandSolventYield (%)Notes
1


Toluene15%Poor conversion;

is too small/labile.
2

BINAPToluene92% Excellent yield; bulky ligand prevents poisoning.
3

XantphosDioxane88%Good alternative for ether-compatible substrates.
4CuIL-ProlineDMSO65%Moderate; requires higher temp (140°C) for full conversion.
5NoneNoneNMP<5%

does not proceed on unactivated 3-Br-Pyridine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningSwitch to a bulkier ligand (e.g., BrettPhos, Xantphos) to protect the metal center from the pyridine nitrogen.
Protodehalogenation (Formation of Pyridine)

-Hydride Elimination
Ensure the amine does not have easily accessible

-hydrogens or switch to a base like

which is milder than NaOtBu.
Pd Black Precipitate Catalyst DecompositionReaction temperature too high or insufficient ligand. Lower MW temp by 10°C or increase Ligand:Pd ratio to 2:1.
Vessel Over-pressure Solvent Vapor PressureUse a solvent with a higher boiling point (e.g., switch from THF to Dioxane or Toluene).

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Source: Molecules 2013, 18, 3717.[4] URL:[Link]

  • Rapid Palladium-Catalyzed Aminations of Aryl Chlorides under Temperature-Controlled Microwave Heating. Source: J. Org.[5][6] Chem. 2008, 73.[6] URL:[Link]

  • Microwave-Assisted Buchwald-Hartwig Amination: A Review. Source: Organic Chemistry Portal. URL:[Link]

  • Scale-up of Palladium-Catalyzed Aminations using Single-Mode Microwave Equipment. Source: Tetrahedron Letters 2002, 43, 8331.[7] URL:[Link]

Sources

Method

Application Note: Overcoming Steric and Electronic Deactivation in the Synthesis of Unsymmetrical Ureas from Hindered Aminopyridines

Here is a comprehensive, expertly grounded technical guide for the synthesis of urea derivatives from the highly hindered secondary amine, 4-methyl-N-(pentan-2-yl)pyridin-3-amine. The conversion of secondary amines to ur...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, expertly grounded technical guide for the synthesis of urea derivatives from the highly hindered secondary amine, 4-methyl-N-(pentan-2-yl)pyridin-3-amine.

The conversion of secondary amines to urea derivatives is a fundamental transformation in medicinal chemistry and agrochemical development[1]. However, the substrate 4-methyl-N-(pentan-2-yl)pyridin-3-amine presents a unique dual-challenge for synthetic chemists:

  • Extreme Steric Hindrance: The secondary amine is flanked by a bulky, branched aliphatic chain (pentan-2-yl) and an ortho-methyl group at the C4 position of the pyridine ring.

  • Electronic Deactivation: The sp2-hybridized pyridine ring intrinsically withdraws electron density, rendering the C3-amine significantly less nucleophilic than a standard aliphatic secondary amine.

Standard room-temperature reactions with isocyanates often fail or proceed at impractically slow rates with such substrates. To overcome this, highly reactive electrophilic activation or strong base-mediated nucleophilic enhancement is required[1].

Mechanistic Rationale & Reagent Selection

To successfully functionalize this substrate, the synthetic strategy must force the formation of an activated intermediate (either a carbamoyl chloride or a carbonylimidazolide) before the introduction of the final amine nucleophile.

  • The Triphosgene Route (Method A): Triphosgene (bis(trichloromethyl)carbonate) acts as a safe, solid precursor that generates phosgene in situ[2]. Because phosgene is a small, fiercely reactive electrophile, it can penetrate the steric shield of the pentan-2-yl group to form a carbamoyl chloride intermediate[3].

  • The CDI Route (Method B): 1,1'-Carbonyldiimidazole (CDI) is a safer, bench-stable alternative[1]. However, because CDI is bulkier and less electrophilic than phosgene, the aminopyridine must be deprotonated with a strong base (e.g., NaH) to form a highly reactive amide anion, which can then attack the CDI to form the carbonylimidazolide[4].

G SM 4-methyl-N-(pentan-2-yl) pyridin-3-amine Challenge Steric & Electronic Deactivation SM->Challenge PathA Method A: Triphosgene (High Reactivity) Challenge->PathA Fast/Toxic PathB Method B: CDI (Safer, Mild) Challenge->PathB Slow/Safe IntA Carbamoyl Chloride Intermediate PathA->IntA IntB Carbonylimidazolide Intermediate PathB->IntB Nuc Amine Nucleophile (R-NH2) IntA->Nuc IntB->Nuc Product Target Urea Derivative Nuc->Product

Decision matrix for the synthesis of urea derivatives from hindered aminopyridines.

Experimental Protocols

Method A: Triphosgene-Mediated Synthesis (Recommended for Complex Ureas)

This method utilizes high electrophilicity to overcome steric bulk.

  • Preparation & HCl Scavenging: Dissolve 4-methyl-N-(pentan-2-yl)pyridin-3-amine (1.0 equiv, 1.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C under an argon atmosphere.

    • Causality: DIPEA is strictly required. Triphosgene activation generates HCl. If un-scavenged, HCl will protonate the pyridine nitrogen, crashing the starting material out of solution as an unreactive hydrochloride salt[3]. DIPEA is chosen because it is too sterically hindered to react with triphosgene itself.

  • Electrophilic Activation: Dissolve triphosgene (0.4 equiv) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Causality: 0.4 equivalents of triphosgene deliver 1.2 equivalents of phosgene gas in situ[1]. Dropwise addition prevents thermal runaway and controls the localized concentration of phosgene.

  • Intermediate Verification: Stir the mixture for 1 hour at room temperature. (See Self-Validating System below to confirm carbamoyl chloride formation).

  • Urea Formation: Cool the mixture back to 0 °C. Add the desired primary or secondary amine nucleophile (1.5 equiv). Stir for 2–4 hours at room temperature until complete conversion is observed.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 × 10 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Method B: CDI-Mediated Synthesis (Recommended for Safety/Scale-up)

This method utilizes nucleophilic enhancement (deprotonation) to overcome the low reactivity of CDI.

  • Nucleophilic Enhancement: Dissolve the aminopyridine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL). Cool to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes.

    • Causality: The extreme steric hindrance prevents the neutral amine from attacking the bulky CDI reagent. Deprotonating the secondary amine generates a powerful amide anion, forcing the subsequent nucleophilic attack[4].

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI, 1.5 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 2 hours to form the carbonylimidazolide intermediate[5].

  • Urea Formation: Add the amine nucleophile (2.0 equiv). Heat the reaction to 60 °C for 12 hours.

    • Causality: The displacement of the imidazole leaving group from the sterically congested intermediate requires thermal energy to proceed at a practical rate[4].

  • Workup: Quench with cold water (15 mL). Extract with Ethyl Acetate (3 × 15 mL), wash with brine to remove DMF, dry, and purify.

Self-Validating System: Analytical Tracking

To ensure trustworthiness and prevent the isolation of side products, the reaction must be treated as a self-validating system. Do not proceed to the urea formation step until the activated intermediate is confirmed.

Mass Spectrometry (LC-MS) Tracking Checkpoints:

  • Starting Material: 4-methyl-N-(pentan-2-yl)pyridin-3-amine has an exact mass of 178.15 g/mol . Look for the [M+H]⁺ peak at m/z 179.2 .

  • Checkpoint 1 (Method A Intermediate): The carbamoyl chloride intermediate will show a distinct mass shift. Exact mass: 240.10 g/mol . Look for the [M+H]⁺ peak at m/z 241.1 . Crucial Validation: You must observe the characteristic 3:1 isotopic ratio indicative of a single chlorine atom (³⁵Cl/³⁷Cl).

  • Checkpoint 2 (Final Product): Assuming reaction with a simple nucleophile like methylamine (CH₃NH₂), the final urea exact mass is 235.17 g/mol . Look for the [M+H]⁺ peak at m/z 236.2 and the complete disappearance of the m/z 241.1 peak.

QC Sample Reaction Sampling LCMS LC-MS Analysis (Monitor Intermediates) Sample->LCMS LCMS->Sample <95% Conv. Quench Aqueous Quench & Extraction LCMS->Quench >95% Conv. Purify Flash Chromatography Quench->Purify NMR 1H/13C NMR Validation Purify->NMR

Self-validating analytical workflow for urea derivative synthesis and purification.

Quantitative Data: Methodological Comparison

ParameterMethod A (Triphosgene)Method B (CDI)
Activating Reagent Triphosgene (0.4 equiv)CDI (1.5 equiv)
Base Required DIPEA (3.0 equiv)NaH (1.2 equiv)
Intermediate Formed Carbamoyl ChlorideCarbonylimidazolide
Reaction Temp (Step 1) 0 °C to RT0 °C to RT
Reaction Temp (Step 2) Room Temperature60 °C (Heating required)
Reaction Time (Total) 3 – 5 Hours14 – 16 Hours
Expected Yield Range 75% – 90%55% – 70%
Safety Profile High Risk (Generates Phosgene)Low Risk (Bench stable, no toxic gas)

References

1.[1] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. nih.gov (PMC). 2.[2] Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. researchgate.net. 3.[3] Transposition of a triphosgene-based process for pharmaceutical development: from mg.h(-1) to kg.h(-1) of an unsymmetrical urea. researchgate.net. 4.[4] Solid-Phase Synthesis of Linear Ureas Tethered to Hydantoins and Thiohydantoins. acs.org. 5.[5] Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Reductive Amination of 3-Amino-4-Methylpyridine

Welcome to the technical support guide for the reductive amination of 3-amino-4-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the reductive amination of 3-amino-4-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific transformation. The inherent electronic properties of 3-amino-4-methylpyridine—namely the reduced nucleophilicity of the amino group due to the electron-withdrawing nature of the pyridine ring—can make this reaction non-trivial.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you improve your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs)

Q1: Why is my reductive amination of 3-amino-4-methylpyridine so sluggish compared to simpler anilines?

The nitrogen atom in the pyridine ring is electron-withdrawing, which decreases the electron density on the exocyclic amino group. This reduced nucleophilicity makes the initial attack on the carbonyl carbon—the first step in imine formation—slower and less favorable than with more electron-rich amines.[1][2] Consequently, the equilibrium between the starting materials and the imine/iminium ion intermediate may lie unfavorably towards the starting materials.

Q2: Which reducing agent is the best choice for this substrate?

For challenging reductive aminations, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent.[3][4] Unlike Sodium Borohydride (NaBH₄), STAB is milder and will not readily reduce the starting aldehyde or ketone, which prevents competitive side reactions.[3][5] It is also more tolerant of the slightly acidic conditions required to promote imine formation.[4]

Sodium Cyanoborohydride (NaBH₃CN) is another effective option that is selective for the iminium ion over the carbonyl group, especially at mildly acidic pH (5-6).[5][6][7] However, concerns over the potential generation of toxic hydrogen cyanide (HCN) during workup lead many researchers to prefer STAB.[6]

Q3: What is the optimal pH for this reaction?

The reaction requires a delicate balance. Mildly acidic conditions (typically pH 4-6) are necessary to catalyze the dehydration of the hemiaminal intermediate to form the iminium ion, which is the species that gets reduced.[5] However, if the pH is too low, the starting amine (3-amino-4-methylpyridine) will be protonated, rendering it non-nucleophilic and shutting down the reaction. Acetic acid is a commonly used acid catalyst as it can effectively buffer the reaction in the optimal range.[4][8]

Q4: Can I run this as a one-pot reaction?

Yes, and it is the most common and efficient method.[6] A one-pot, or direct, reductive amination involves mixing the amine, carbonyl compound, and reducing agent together from the start.[6][9] The use of a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN is critical for the success of a one-pot procedure, as they selectively reduce the iminium ion as it forms.[7]

Visualizing the Core Mechanism

Understanding the reaction pathway is crucial for effective troubleshooting. The following diagram illustrates the key steps in the reductive amination process.

Reductive_Amination_Mechanism cluster_h2o cluster_reductant Start 3-Amino-4-Methylpyridine + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (Acid Catalyzed) H2O (-H₂O) Product Final Amine Product Iminium->Product Reduction ReducingAgent + Reducing Agent (e.g., NaBH(OAc)₃) Troubleshooting_Workflow Start Low Yield Observed Check_SM Analyze Reaction Mixture (TLC, LC-MS) Start->Check_SM SM_Unreacted Starting Materials Largely Unreacted Check_SM->SM_Unreacted High SM % Product_Impure Product Formed with Impurities Check_SM->Product_Impure Low SM % Sol_Acid Add Acetic Acid (target pH 4-6) SM_Unreacted->Sol_Acid Check_Impurity Identify Impurity Product_Impure->Check_Impurity Sol_Heat Increase Temperature (40-55°C) Sol_Acid->Sol_Heat Sol_Dry Use Anhydrous Solvent + Molecular Sieves Sol_Heat->Sol_Dry Imp_Alcohol Alcohol from Carbonyl Reduction Check_Impurity->Imp_Alcohol Byproduct MW = Carbonyl MW + 2 Imp_Dialkyl Over-Alkylated Product Check_Impurity->Imp_Dialkyl Byproduct MW = Product MW + R-group Sol_Reagent Switch to NaBH(OAc)₃ or NaBH₃CN Imp_Alcohol->Sol_Reagent Sol_Stoich Use Slight Excess of Amine (1.1 eq) Imp_Dialkyl->Sol_Stoich

Caption: A decision tree for troubleshooting low yields.

Validated Experimental Protocol

This protocol provides a robust starting point for the reductive amination of 3-amino-4-methylpyridine with a generic aldehyde.

Materials:

  • 3-Amino-4-Methylpyridine

  • Aldehyde (1.0 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Acetic Acid (AcOH)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF) [3][4]* Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-4-methylpyridine (1.1 equivalents).

  • Solvent Addition: Add anhydrous DCE (or THF) to create a solution of approximately 0.1-0.2 M concentration with respect to the limiting reagent.

  • Reagent Addition: Add the aldehyde (1.0 equivalent) followed by glacial acetic acid (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.

  • Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. Caution: Gas evolution (hydrogen) may occur, especially if any moisture is present.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the limiting starting material (typically the aldehyde) by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, it can be gently heated to 40°C. Reactions are often complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure N-substituted-3-amino-4-methylpyridine.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Alec, C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Google Patents. (2005). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • National Institutes of Health. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • PubMed. (1984). Alternative reducing agents for reductive methylation of amino groups in proteins. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • ACS GCI Pharmaceutical Roundtable. (2026, February 11). Reductive Amination. [Link]

  • Sciencemadness.org. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

Sources

Optimization

Technical Support Center: Optimizing Stoichiometry for 2-Pentanone Reductive Alkylation

Welcome to the technical support center for the reductive alkylation of 2-pentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reductive alkylation of 2-pentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success through a deep understanding of the reaction mechanism and potential pitfalls.

Foundational Principles of 2-Pentanone Reductive Alkylation

Reductive amination, or reductive alkylation, is a cornerstone of amine synthesis, prized for its efficiency and control in forming carbon-nitrogen bonds.[1] The reaction proceeds by the condensation of a carbonyl compound, in this case, 2-pentanone, with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the desired alkylated amine.[1][2] The choice of a selective reducing agent is critical to the success of this one-pot reaction, as it must preferentially reduce the imine/iminium ion over the starting ketone.[3]

The Reaction Pathway

The overall transformation can be visualized as follows:

Reductive_Alkylation 2-Pentanone 2-Pentanone Imine_Intermediate Imine_Intermediate 2-Pentanone->Imine_Intermediate + Amine - H2O Amine_(R-NH2) Amine_(R-NH2) Amine_(R-NH2)->Imine_Intermediate Final_Amine_Product Final_Amine_Product Imine_Intermediate->Final_Amine_Product + Reducing Agent Reducing_Agent Reducing_Agent Reducing_Agent->Final_Amine_Product Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Isolation A Dissolve 2-pentanone (1.0 eq) and primary amine (1.1 eq) in anhydrous DCE. B Add acetic acid (1.1 eq) to the mixture. A->B C Stir at room temperature for 20-30 minutes to allow for imine formation. B->C D Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10-15 minutes. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. E->F G Extract the aqueous layer with an organic solvent (e.g., DCM). F->G H Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄. G->H I Filter and concentrate the solvent in vacuo to obtain the crude product. H->I J Purify the crude product by column chromatography if necessary. I->J

Caption: Step-by-step reductive alkylation protocol.

  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 2-pentanone (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE). [4]Add acetic acid (1.0-2.0 equivalents) and stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine intermediate. [4]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise, maintaining the temperature below 30 °C. [4]The reaction is often exothermic.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. [4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. [4]Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude amine product by column chromatography on silica gel.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Merck Millipore. (n.d.). Sodium Triacetoxyborohydride.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Wikipedia. (2024).
  • Organic Chemistry Portal. (n.d.).
  • Chem-Station. (2014).
  • Olin, J. F. (1945). Purification of amine reaction mixtures. U.S.
  • University of York. (n.d.).
  • Myers, A. (n.d.).
  • Taylor & Francis. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones.
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (n.d.).
  • SynOpen. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines.
  • Li, Y., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.
  • Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones [Video]. YouTube.
  • Chemistry Stack Exchange. (2019).
  • TCI Chemicals. (n.d.).
  • BenchChem. (n.d.).
  • Reddit. (2025).

Sources

Troubleshooting

Technical Support Center: Aminopyridine Synthesis &amp; Functionalization

Topic: Minimizing Over-Alkylation Side Products in Aminopyridine Synthesis Ticket ID: AP-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Over-Alkylation Side Products in Aminopyridine Synthesis Ticket ID: AP-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your LC-MS traces show a statistical mixture of starting material, mono-alkylated product (desired), and di-alkylated side products (undesired).

The Core Issue: The fundamental challenge in the direct alkylation of aminopyridines is the Nucleophilicity Flip .

  • Starting Material: The exocyclic amine on an aminopyridine is electron-deficient due to the electron-withdrawing nature of the pyridine ring (resonance delocalization).

  • Product: Once a single alkyl group is added, it acts as an Electron Donating Group (EDG) via induction. This makes the secondary amine product more nucleophilic than the primary amine starting material.

  • Result: The alkylating agent preferentially reacts with the product rather than the starting material, leading to "runaway" over-alkylation.

This guide provides the diagnostic logic, optimized protocols, and alternative pathways required to solve this specific problem.

Module 1: Diagnostic & Decision Logic

Before modifying your reaction conditions, use this decision tree to select the correct synthetic strategy.

DecisionTree Start START: Target is Mono-Alkyl Aminopyridine Q1 Is the alkyl group available as an Aldehyde/Ketone? Start->Q1 Q2 Is the alkyl group a primary alkyl halide? Q1->Q2 No MethodA STRATEGY A: Reductive Amination (Gold Standard for Selectivity) Q1->MethodA Yes (Preferred) MethodB STRATEGY B: Boc-Protection Route (Guaranteed Mono-Selectivity) Q2->MethodB Yes (High Purity Req.) MethodC STRATEGY C: Direct Alkylation Optimization (High Risk, requires careful control) Q2->MethodC Yes (Speed Req.)

Caption: Strategic decision tree for selecting the optimal mono-alkylation pathway based on substrate availability.

Module 2: The Gold Standard – Reductive Amination

Recommendation: If your alkyl group can be sourced as an aldehyde or ketone, stop using alkyl halides immediately . Reductive amination is the most reliable method to prevent over-alkylation because the intermediate imine is formed in a 1:1 stoichiometry before reduction.

Why This Works (Causality)

Unlike direct alkylation, reductive amination proceeds through a discrete imine (or iminium) intermediate.[1] The imine mono-alkylation is "locked in" before the hydride source reduces it to the amine. The resulting secondary amine is sterically hindered and less likely to react with a second equivalent of aldehyde/ketone under these mild conditions.

Standard Operating Procedure (SOP-RA-01)

Reagent of Choice: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃.[1] Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better control at pH 5-6.

ComponentEquivalentsRole
Aminopyridine 1.0 eqLimiting Reagent
Aldehyde/Ketone 1.1 - 1.2 eqElectrophile
NaBH(OAc)₃ 1.4 - 1.5 eqHydride Source (Mild)
Acetic Acid (AcOH) 1.0 - 2.0 eqCatalyst (Activates Imine formation)
DCE or THF Solvent0.1 M - 0.2 M Concentration

Step-by-Step Protocol:

  • Imine Formation: Charge a dry flask with Aminopyridine (1.0 eq) and the Aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 mins.

    • Checkpoint: Monitor by TLC/LC-MS.[2] You may see the imine peak form.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Reaction: Stir at RT for 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

Reference: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] J. Org. Chem.1996 , 61, 3849-3862.

Module 3: Direct Alkylation (Troubleshooting & Optimization)

Scenario: You must use an alkyl halide (e.g., the aldehyde is unstable or unavailable).

The "Protection" Strategy (Highly Recommended)

To guarantee mono-alkylation with alkyl halides, you must temporarily block one of the N-H protons.

  • Step 1: Boc-Protection. React Aminopyridine with Boc₂O (1.0 eq) to form the mono-Boc aminopyridine.

    • Why: The Boc group is electron-withdrawing, drastically reducing the nucleophilicity of the nitrogen, preventing double addition.

  • Step 2: Alkylation. Treat the Boc-aminopyridine with a strong base (NaH or K₂CO₃) and the Alkyl Halide.

    • Result: The anion attacks the halide once. The bulky Boc group prevents over-alkylation sterically and electronically.

  • Step 3: Deprotection. Remove Boc with TFA/DCM or HCl/Dioxane.

Direct Alkylation Optimization (If you cannot protect)

If you are forced to alkylate the free amine directly, use these "Damage Control" parameters:

ParameterRecommendationScientific Rationale
Stoichiometry 3.0 - 5.0 eq of Amine Flooding the reaction with starting material statistically favors the attack of the alkyl halide by the primary amine over the secondary amine product.
Base Cesium Carbonate (Cs₂CO₃) The "Cesium Effect" can assist in mono-alkylation through specific coordination and solubility profiles in DMF/MeCN.
Addition Mode Slow Addition Add the Alkyl Halide dropwise over 2+ hours. Keep the concentration of electrophile low relative to the amine.
Conversion Stop at 70-80% Do not push for 100% conversion. The rate of over-alkylation spikes as the concentration of product increases.

Module 4: Pathway Visualization

The following diagram illustrates the competitive pathways and why the "Protection Strategy" (Path B) is superior to "Direct Alkylation" (Path A).

ReactionPathways SM Aminopyridine (Primary Amine) Mono Mono-Alkylated (Secondary Amine) *More Nucleophilic* SM->Mono Alkyl Halide (Direct) BocSM Boc-Protected Intermediate SM->BocSM Boc2O Di Di-Alkylated (Side Product) Mono->Di Fast Reaction (Over-alkylation) BocAlk Alkylated Intermediate BocSM->BocAlk Alkyl Halide (Base) Final Target Product (Mono-Alkylated) BocAlk->Final TFA (Deprotect)

Caption: Path A (Red) shows the uncontrolled cascade of direct alkylation.[4] Path B (Green) shows the controlled protection-deprotection sequence.

FAQ: Troubleshooting Specific Issues

Q1: I am seeing alkylation on the ring nitrogen (pyridine N) instead of the exocyclic amine. Why? A: Aminopyridines are ambident nucleophiles. The ring nitrogen is often more basic (pKa ~6.8 for 2-aminopyridine ring N) than the exocyclic amine.

  • Fix: If using direct alkylation, switch to the Boc-protection strategy . The Boc group usually installs on the exocyclic amine (thermodynamic product), or if it goes on the ring, it rearranges. Once the exocyclic N is deprotonated with NaH (in the alkylation step), the negative charge is delocalized but the exocyclic N becomes the primary nucleophile.

Q2: My reductive amination stalled. I see the imine, but it won't reduce. A: This is common with electron-deficient aminopyridines.

  • Fix: Increase the activation. Ensure you are using Acetic Acid (or even TFA in extreme cases) to protonate the imine, making it more electrophilic for the borohydride. You can also switch to a stronger reducing agent like NaBH₄ after imine formation is complete (two-step, one-pot).

Q3: Can I use Buchwald-Hartwig coupling for alkylation? A: Buchwald-Hartwig is primarily for arylation (coupling with aryl halides). However, for alkylation, you can use "Borrowing Hydrogen" catalysis (using alcohols and Ir/Ru catalysts) or specific Pd-catalyzed alkylations, but these are significantly more complex to optimize than Reductive Amination. Stick to Reductive Amination unless the alkyl group is chemically unstable as an aldehyde.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Surry, D. S., & Buchwald, S. W. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Context for selectivity in amine coupling).

  • BenchChem Technical Guides. (2025). Preventing Over-Alkylation of Amines in Synthesis.[2][4]

Sources

Optimization

Solving solubility issues of 4-methyl-N-(pentan-2-yl)pyridin-3-amine salts

This guide functions as a specialized technical support interface for researchers working with 4-methyl-N-(pentan-2-yl)pyridin-3-amine (referred to hereafter as MPPA ). The guidance below synthesizes physical organic che...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support interface for researchers working with 4-methyl-N-(pentan-2-yl)pyridin-3-amine (referred to hereafter as MPPA ).

The guidance below synthesizes physical organic chemistry principles with practical pharmaceutical salt selection strategies. It addresses the specific conflict in this molecule: the lipophilic pentyl chain versus the ionizable pyridine core .

Status: Active | Ticket: #MPPA-SOL-001 | Specialist: Senior Application Scientist

Executive Summary: The MPPA Challenge

The core issue with MPPA salts lies in the competition between the hydrophobic pentan-2-yl tail and the protonated pyridine nitrogen .

  • The Trap: The pKa of the pyridine nitrogen in this electron-rich system is likely shifted to ~6.8–7.2 .

  • The Consequence: In standard physiological buffers (pH 7.4), the salt effectively deprotonates. The resulting free base, driven by the pentyl chain, is highly lipophilic and precipitates immediately (the "pHmax" effect).

  • The Fix: You must maintain the local micro-environmental pH below the pHmax or utilize specific counterions that disrupt the crystal lattice energy.

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: "My MPPA salt dissolves in water but precipitates immediately upon dilution in PBS (pH 7.4). Why?"

Diagnosis: You have hit the pHmax limit . The 4-methyl and 3-amino substituents are electron-donating groups (EDGs), which raise the basicity of the pyridine ring compared to unsubstituted pyridine (pKa 5.2). If the pKa of MPPA is ~7.0, then at pH 7.4, more than 50% of the molecule exists as the insoluble free base.

Technical Solution:

  • Buffer Adjustment: You cannot use standard PBS. You must use an acidified vehicle (e.g., Citrate or Acetate buffer at pH 5.0–5.5) to maintain ionization.

  • Cosolvent Strategy: If physiological pH is mandatory, you must lower the dielectric constant of the solvent to stabilize the free base form, or use complexing agents.

    • Recommendation: Add 10–20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) . The hydrophobic pentyl tail will include into the CD cavity, protecting the free base from precipitation at pH 7.4.

Q2: "I am trying to crystallize the HCl salt, but it keeps 'oiling out' as a sticky gum."

Diagnosis: High conformational entropy of the pentan-2-yl chain . The flexible alkyl chain prevents the tight packing required for a stable crystal lattice. Furthermore, HCl salts often have high melting points but can be hygroscopic. If the lattice energy is too low relative to the hydration energy of the amorphous form, it will oil out.

Technical Solution:

  • Change the Counterion: Switch from a small, spherical ion (Chloride) to a larger, planar, or structure-breaking counterion.

    • Try:Mesylate (Methanesulfonate) or Tosylate . These organic anions often interact better with lipophilic organic cations, facilitating better packing (Van der Waals interactions) than the hard sphere of a chloride ion.

  • Anti-solvent Maturation: Dissolve the oil in a minimum amount of polar solvent (Isopropanol) and slowly diffuse a non-polar anti-solvent (Heptane) at low temperature (4°C).

Q3: "The solubility of the HCl salt decreases drastically in saline compared to pure water."

Diagnosis: The Common Ion Effect . Saline contains 0.9% NaCl (approx. 154 mM Cl⁻). If you are using an MPPA-HCl salt, the excess chloride ions in the solution shift the solubility equilibrium product (


) backward, forcing precipitation.


Technical Solution:

  • Switch to a Non-Common Ion Salt: Use MPPA-Mesylate or MPPA-Tartrate . These will not suffer from the common ion effect in saline (NaCl) media.

Module 2: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for troubleshooting MPPA precipitation or oiling events.

MPPA_Troubleshooting Start Start: MPPA Salt Issue Precip Precipitation on Dilution Start->Precip Solid crashes out Oil Oiling Out / No Crystal Start->Oil Sticky gum forms CheckPH Check pH vs pKa (~7.0) Precip->CheckPH In Buffer? CheckIon Check Counterion Oil->CheckIon Using HCl? Sol1 Buffer pH < 6.0 or Add Cyclodextrin CheckPH->Sol1 pH > pKa (Free Base limit) Sol2 Switch to Mesylate or Tosylate Salt CheckIon->Sol2 Lattice too weak Sol3 Use Anti-solvent (IPA/Heptane) CheckIon->Sol3 Conformational Entropy

Caption: Decision tree for diagnosing MPPA salt failures based on phase behavior (Precipitation vs. Oiling).

Module 3: Salt Selection & Screening Protocol

Do not rely solely on HCl. For a lipophilic weak base like MPPA, you must screen counterions that balance hydrophilicity with crystal packing.

Recommended Counterion Hierarchy
RankCounterionRationale for MPPA
1 Mesylate Excellent for lipophilic bases. The organic tail of the methanesulfonate interacts well with the pentyl chain of MPPA.
2 L-Tartrate The hydroxyl groups on tartaric acid provide hydrogen bonding donors/acceptors, potentially anchoring the flexible pentyl chain in the lattice.
3 HCl Standard, but prone to Common Ion Effect and hygroscopicity in this specific structural class.
4 Citrate Good for aqueous solubility, but risk of forming amorphous salts due to bulkiness.
Protocol: Thermodynamic Solubility Screening (Shake-Flask)

Objective: Determine the equilibrium solubility of MPPA salts in water and buffer.

  • Preparation:

    • Weigh 10 mg of MPPA salt into a 4 mL glass vial.

    • Add 1.0 mL of solvent (Water, pH 4.5 Acetate, pH 6.8 Phosphate).

  • Equilibration:

    • If solid dissolves immediately, add more salt until saturation (solid remains visible).

    • Incubate at 25°C with constant agitation (orbital shaker at 300 rpm) for 24 hours .

  • pH Check (Critical Step):

    • Measure the pH of the supernatant at the end of the experiment.

    • Why? If the salt disproportionates, the pH will drift. The solubility you measure is valid only for that final pH.

  • Filtration & Analysis:

    • Filter supernatant through a 0.22 µm PVDF filter (saturated with solution first to prevent adsorption).

    • Analyze via HPLC-UV (detecting the pyridine chromophore, typically ~254 nm).

Module 4: The Mechanism of Failure (Scientific Grounding)

Understanding the pH-Solubility Profile is non-negotiable for this molecule.

The solubility (


) of a weak base salt is defined by the Henderson-Hasselbalch relationship:


  • 
     (Intrinsic Solubility):  The solubility of the neutral free base. For MPPA, due to the pentyl chain, 
    
    
    
    is likely extremely low (< 10 µg/mL).
  • The Multiplier: As pH drops below pKa (approx 7.0), solubility increases exponentially.

  • The Cliff: As pH rises above 7.0, the term

    
     approaches zero, and solubility crashes to 
    
    
    
    .

Solubility_Mechanism cluster_0 Critical Failure Mode Salt MPPA Salt (Protonated) Equilibrium Equilibrium in Water Salt->Equilibrium Dissolution FreeBase Free Base (Deprotonated) Equilibrium->FreeBase pH > pKa (~7.0) Precipitate Precipitate (Oily/Solid) FreeBase->Precipitate Hydrophobic Effect (Pentyl Chain)

Caption: Pathway of salt disproportionation leading to precipitation.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for counterion selection hierarchies). Link

  • Kuminek, G., et al. (2016). The Common Ion Effect: Its Impact on the Solubility and Dissolution of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. (Explains the chloride issue in saline). Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Source for general pyridine solubility behavior). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 4-methyl-N-(pentan-2-yl)pyridin-3-amine

The following guide details the 1H NMR characterization of 4-methyl-N-(pentan-2-yl)pyridin-3-amine , structured as a comparative technical analysis. This guide compares the solvent-dependent performance (CDCl₃ vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR characterization of 4-methyl-N-(pentan-2-yl)pyridin-3-amine , structured as a comparative technical analysis.

This guide compares the solvent-dependent performance (CDCl₃ vs. DMSO-d₆) and differentiates the target compound from its regiooisomeric alternatives (e.g., 3-methyl-4-amino analogs), providing a robust framework for structural validation in drug discovery.

Executive Summary & Strategic Context

In the development of pyridine-based kinase inhibitors and histamine ligands, the 3-amino-4-methylpyridine scaffold is a critical pharmacophore. The N-alkylation of this core with a chiral pentan-2-yl chain introduces structural complexity—specifically chirality and regioisomerism—that requires a precision NMR strategy.

This guide compares two characterization approaches:

  • Standard Screening (CDCl₃): Optimized for alkyl chain resolution and impurity profiling.

  • Structural Validation (DMSO-d₆): Essential for confirming the secondary amine (-NH-) connectivity and differentiating the target from its 4-amino-3-methyl regioisomers.

Key Finding: While CDCl₃ is superior for resolving the diastereotopic protons of the chiral pentyl chain, DMSO-d₆ is strictly required to observe the NH–CH coupling and diagnostic NOE correlations necessary to certify the substitution pattern.

Structural Analysis & Numbering Logic

Before interpreting spectra, we must define the spin system. The molecule consists of an electron-deficient pyridine ring, an electron-donating secondary amine, and a chiral alkyl tail.

DOT Diagram: Structural Connectivity & NOE Logic

The following diagram maps the scalar couplings (


) and the critical Through-Space (NOE) correlations required to confirm the position of the methyl group relative to the amine.

G cluster_pyridine Pyridine Core cluster_substituents Substituents N1 N (1) C2 C-H (2) (Singlet) N1->C2 C3 C-N (3) C2->C3 C4 C-Me (4) C3->C4 NH N-H (Broad/Doublet) C3->NH C5 C-H (5) (Doublet) C4->C5 Me4 Me (4) (Singlet) C4->Me4 C6 C-H (6) (Doublet) C5->C6 C5->C6 ~5.0 Hz C6->N1 Me4->C2 Absent in Target Me4->C5 Diagnostic Alkyl Pentan-2-yl (Chiral) NH->Alkyl NH->Alkyl Visible in DMSO

Figure 1: Connectivity map highlighting the diagnostic NOE interaction between the Methyl group at C4 and the Proton at C5. Note the absence of NOE between Me(4) and H(2), which distinguishes this from the 3-methyl-4-amino isomer.

Comparative Performance: Solvent Selection

The choice of solvent fundamentally alters the spectral topology for this amine.

Table 1: Chemical Shift Comparison (Predicted/Representative)

Data synthesized from fragment analysis of 3-amino-4-methylpyridine and N-alkyl analogs. [1][3]

Proton AssignmentMultiplicityδ (ppm) in CDCl₃ δ (ppm) in DMSO-d₆ Performance Note
H-2 (Pyridine) Singlet (s)8.058.15Deshielded; sharp singlet confirms C3/C4 substitution.
H-6 (Pyridine) Doublet (d)7.857.95Coupled to H-5 (

Hz).
H-5 (Pyridine) Doublet (d)6.957.10Upfield due to electron-rich C3-amine and C4-Me.
NH (Amine) Broad / Doublet3.80 - 4.50 (br) 5.20 (d) Critical differentiator. DMSO slows exchange, revealing

coupling.
CH (Pentyl) Multiplet (m)3.553.65Chiral center; couples to NH in DMSO.
Me (Pyridine) Singlet (s)2.152.10Diagnostic sharp singlet.
Me (Pentyl) Doublet (d)1.201.15Diastereotopic environment may cause broadening.
Alkyl Chain Multiplets0.9 - 1.60.85 - 1.5CDCl₃ provides better resolution of these overlaps.
Analysis of Alternatives
Alternative A: Chloroform-d (CDCl₃) [1]
  • Pros: Excellent solubility for lipophilic alkyl chains; sharp resolution of the pentyl group's diastereotopic protons (the CH₂ adjacent to the chiral center).

  • Cons: The NH proton is often broad or invisible due to rapid exchange. This makes it difficult to confirm the secondary amine structure directly.

  • Verdict: Use for purity checks and alkyl chain verification.

Alternative B: DMSO-d₆ (Recommended for Structure)
  • Pros: Forms hydrogen bonds with the NH proton, slowing exchange. The NH appears as a distinct doublet (

    
     Hz) coupled to the pentyl CH.
    
  • Cons: Strong solvent peak at 2.50 ppm can obscure the pyridine methyl group (~2.1-2.2 ppm) if not careful.

  • Verdict: Mandatory for full characterization. The observation of the NH doublet proves the N-alkylation occurred and confirms the secondary amine state.

Differentiating Regioisomers (The "Hidden" Alternative)

A common synthetic pitfall is the formation of the 4-amino-3-methyl isomer (swapped substituents). Standard 1D NMR may look similar (singlet H-2, two doublets).

Differentiation Protocol:

  • Target (4-methyl-3-amino): The Methyl group is at position 4. It is spatially close to H-5 but distant from H-2 .

    • NOE Result: Strong enhancement between Me(4) and H-5 . NO enhancement between Me(4) and H-2.

  • Isomer (3-methyl-4-amino): The Methyl group is at position 3. It is spatially close to H-2 and H-4 (amine) , but the amine is now at 4.

    • NOE Result: Strong enhancement between Me(3) and H-2 .

Experimental Protocol

Reagents & Preparation
  • Analyte: 4-methyl-N-(pentan-2-yl)pyridin-3-amine (>95% purity).

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (internal standard).

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Workflow Diagram

Workflow Start Sample: 10 mg Compound Prep Dissolve in 0.6 mL DMSO-d6 (Ensure full homogeneity) Start->Prep Acquire1D Acquire 1H NMR (ns=16, d1=2s) Prep->Acquire1D CheckNH Check NH Signal (~5.2 ppm) Acquire1D->CheckNH Pass Doublet Observed? Confirm Secondary Amine CheckNH->Pass Yes Fail Broad/Missing? Check Water Content / Acidify CheckNH->Fail No NOE Run 1D NOE / NOESY Irradiate Methyl (~2.1 ppm) Pass->NOE Validate NOE to H-5 only? Confirm 4-Methyl Regioisomer NOE->Validate

Figure 2: Step-by-step validation workflow ensuring both chemical state (amine type) and regiochemistry.

Step-by-Step Methodology
  • Sample Prep: Dissolve 5–10 mg of the amine in 0.6 mL of DMSO-d₆. Filter if any turbidity exists to prevent line broadening.

  • Acquisition (1D 1H):

    • Pulse angle: 30° or 90°.

    • Relaxation delay (d1):

      
       seconds (crucial for accurate integration of aromatic protons).
      
    • Scans (ns): 16–64.

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase manually, specifically focusing on the H-2 singlet and NH doublet.

    • Baseline correct (Bernstein polynomial order 1).

  • Advanced Validation (NOE):

    • Select the methyl singlet at ~2.1 ppm for selective irradiation.

    • Observe the aromatic region. Enhancement of the doublet at ~7.1 ppm (H-5) confirms the structure. Enhancement of the singlet at ~8.1 ppm (H-2) indicates the wrong isomer.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • ChemicalBook. (2025). "3-Amino-4-methylpyridine 1H NMR Spectrum." Link

  • Santa Cruz Biotechnology. (2025). "3-Amino-4-methylpyridine Product Data." Link

  • Royal Society of Chemistry. (2009). "Efficient synthesis of amino-pyridine derivatives." Angewandte Chemie Int. Ed. (Supporting Info). Link

Sources

Comparative

LC-MS Fragmentation Pattern of N-Alkylated Aminopyridines: A Comparative Guide

Executive Summary N-alkylated aminopyridines are ubiquitous scaffolds in medicinal chemistry, serving as core structures for histamine antagonists, kinase inhibitors, and focal potassium channel blockers. However, their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alkylated aminopyridines are ubiquitous scaffolds in medicinal chemistry, serving as core structures for histamine antagonists, kinase inhibitors, and focal potassium channel blockers. However, their structural isomerism—specifically the positioning of the amino group (2-, 3-, or 4-position)—presents a significant challenge in metabolite identification and impurity profiling.

This guide provides an in-depth technical comparison of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) behavior of these regioisomers. Unlike standard spectral libraries that list peaks, this guide focuses on the mechanistic causality of fragmentation. We demonstrate that the "Ortho Effect" (proximity of the ring nitrogen to the exocyclic amine) enables specific rearrangements in 2-aminopyridines that are geometrically impossible in 3- and 4-isomers, providing a robust method for structural differentiation.

Part 1: Mechanistic Foundations

To accurately interpret mass spectra of N-alkylated aminopyridines, one must understand the competition between Charge-Remote Fragmentation and Charge-Proximate Rearrangements .

The "Ortho Effect" in 2-Aminopyridines

In N-alkyl-2-aminopyridines, the ring nitrogen possesses a lone pair that can participate in hydrogen abstraction from the alkyl side chain. If the alkyl chain is propyl or longer (possessing a


-hydrogen), the molecule undergoes a McLafferty Rearrangement .
  • Mechanism: The ring nitrogen abstracts a

    
    -proton, forming a six-membered transition state.
    
  • Result: Neutral loss of an alkene (

    
    ) and formation of a stable, resonance-stabilized 2-aminopyridine cation.
    
  • Diagnostic Value: This pathway is dominant and yields a base peak of

    
    .
    
The "Resonance Blockade" in 3- and 4-Aminopyridines

In 3- and 4-isomers, the ring nitrogen is too distant to abstract protons from the exocyclic alkyl chain. Consequently, the McLafferty rearrangement is geometrically forbidden.

  • Mechanism: Fragmentation is driven by high-energy

    
    -cleavage  (homolytic bond fission) adjacent to the exocyclic nitrogen.
    
  • Result: Loss of an alkyl radical or amine radical.

  • Diagnostic Value: These isomers typically retain the nitrogen on the side chain or lose the entire alkylamino group, resulting in different mass transitions compared to the 2-isomer.

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for N-propyl-2-aminopyridine (Ortho) versus N-propyl-4-aminopyridine (Para).

FragmentationPathways Precursor2 N-propyl-2-aminopyridine [M+H]+ m/z 137 TS_McLafferty 6-Membered Transition State Precursor2->TS_McLafferty Ring N abstracts Gamma-H Precursor4 N-propyl-4-aminopyridine [M+H]+ m/z 137 TS_Alpha Alpha-Cleavage (Homolytic) Precursor4->TS_Alpha No Ring N Interaction Prod_2 2-Aminopyridine Ion m/z 95 (Base Peak) TS_McLafferty->Prod_2 Rearrangement Neutral_2 Loss: Propene (42 Da) TS_McLafferty->Neutral_2 Prod_4 Iminium Ion m/z 108 TS_Alpha->Prod_4 Direct Cleavage Neutral_4 Loss: Ethyl Radical (29 Da) TS_Alpha->Neutral_4

Caption: Comparative fragmentation logic. The 2-isomer (blue) accesses a low-energy rearrangement channel, while the 4-isomer (red) is forced into higher-energy direct cleavage.

Part 2: Experimental Protocol (Self-Validating)

To replicate these results and ensure differentiation, the following LC-MS/MS workflow is recommended. This protocol includes a "Crosstalk Check" step to validate that isomer separation is achieved chromatographically before MS analysis.

Chromatographic Conditions

Separating aminopyridine isomers is challenging due to their similar pKa values. A high-pH stable C18 column is recommended to deprotonate the secondary amine, improving peak shape and retention.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (in Water).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Rationale: High pH suppresses the ionization of the pyridine ring (pKa ~6.8) during chromatography, increasing hydrophobicity and resolution between isomers.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why Stepped? Low energy preserves the molecular ion; high energy forces the diagnostic ring cleavages required for 3- and 4-isomers.

Workflow Diagram

Workflow Sample Sample Preparation (Dilute in 50:50 MeOH:H2O) LC LC Separation (High pH C18) Sample->LC MS_Full Full Scan MS1 (Confirm Precursor m/z) LC->MS_Full Decision Isomer Resolution? MS_Full->Decision MS_MS Data Dependent MS2 (Stepped CE) Decision->MS_MS Yes Optimize Adjust Gradient/pH Decision->Optimize No (Co-elution) Analysis Fragment Ratio Analysis (Compare m/z 95 vs 108) MS_MS->Analysis Optimize->LC

Caption: Operational workflow for isomer differentiation. The decision diamond ensures chromatographic purity before spectral interpretation.

Part 3: Data Comparison & Interpretation

The following table compares the theoretical and observed fragmentation data for N-propylaminopyridines (Precursor m/z 137). This data serves as a template for other alkyl chain lengths.

Comparative Fragmentation Table
FeatureN-Propyl-2-Aminopyridine N-Propyl-4-Aminopyridine Mechanistic Explanation
Base Peak (MS2) m/z 95

m/z 108

2-isomer loses propene via McLafferty; 4-isomer loses ethyl radical via

-cleavage.
Secondary Ion m/z 78 (Pyridine ring)m/z 122

4-isomer may show methyl loss; 2-isomer rapidly degrades to the ring core.
Neutral Loss 42 Da (Alkene)29 Da (Ethyl radical)Rearrangement (Even electron) vs. Homolytic Cleavage (Odd electron).
Stability Lower CE required for fragmentationHigher CE requiredThe 6-membered transition state lowers the activation energy for the 2-isomer.
Diagnostic Rules for Unknowns

When analyzing an unknown N-alkylated aminopyridine:

  • Check for Alkene Loss: Calculate the mass difference between the precursor and the base peak.

    • If

      
       (e.g., 28 for ethyl, 42 for propyl), it is highly likely the 2-isomer .
      
  • Check for Radical Loss:

    • If

      
       (e.g., 15 for methyl, 29 for ethyl), it is likely the 3- or 4-isomer .
      
  • Confirm with Retention Time: On a C18 column at high pH, the 4-isomer typically elutes before the 2-isomer due to the higher polarity of the exposed para-amine hydrogen bonding network compared to the internally hydrogen-bonded 2-isomer.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry. [Link][3]

  • Vukomanovic, V., et al. (2020). Regioisomer differentiation of aminopyridines by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry.
  • Nielsen, M. L., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides. MDPI Molecules. [Link]

  • Gross, M. L. (2004). Focus in honor of Fred McLafferty: The discovery of the "McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry. [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity of 4-methyl-N-(pentan-2-yl)pyridin-3-amine

This guide provides a comprehensive, technically-grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method to determine the purity of 4-methyl-N-(pentan-2-yl)pyridin-3-amine. We wi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method to determine the purity of 4-methyl-N-(pentan-2-yl)pyridin-3-amine. We will objectively compare various analytical approaches, supported by experimental rationale, to establish a validated, high-integrity protocol suitable for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

4-methyl-N-(pentan-2-yl)pyridin-3-amine is a substituted pyridine derivative. As with many amine-containing aromatic compounds in pharmaceutical development, ensuring its purity is paramount for safety and efficacy. The molecule's structure presents specific analytical challenges:

  • Basic Pyridine Ring: The nitrogen in the pyridine ring and the secondary amine are basic, making the molecule prone to strong interactions with acidic silanol groups on standard silica-based HPLC columns. This often leads to poor peak shape, specifically peak tailing.[1][2][3]

  • Chiral Center: The presence of a chiral center at the second carbon of the pentyl group means the molecule exists as enantiomers. While this guide focuses on achiral purity (i.e., separation from other chemical impurities), awareness of its stereoisomerism is crucial. A separate chiral separation method would be required to determine enantiomeric excess.[4][5][6]

  • Intermediate Polarity: The molecule possesses both hydrophobic (pentyl group, methyl-substituted ring) and polar (amine) characteristics, requiring careful selection of stationary and mobile phases for optimal retention and selectivity.

This guide will systematically address these challenges to develop a reliable purity method.

Foundational Strategy: Reverse-Phase HPLC

Reverse-phase (RP-HPLC) is the workhorse of pharmaceutical analysis and the logical starting point for this compound due to its versatility in separating compounds of intermediate polarity.[7] The primary goal is to mitigate the problematic interactions of the basic amine functional groups to achieve symmetrical, well-resolved peaks.

The Peak Tailing Dilemma with Basic Analytes

Peak tailing is the most common issue when analyzing basic compounds on silica-based columns.[2] It occurs due to secondary ionic interactions between the protonated basic analyte (e.g., our pyridine derivative at acidic or neutral pH) and negatively charged, deprotonated silanol groups (Si-O⁻) on the stationary phase surface.[1][8][9] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak that can compromise resolution and accurate integration.

Strategies to overcome this are central to our method development.[3][10]

Experimental Workflow: Method Development & Comparison

Our approach follows a logical, multi-stage process to screen and optimize critical parameters.

Diagram: HPLC Method Development Workflow

A structured workflow for systematic HPLC method development and validation.

Phase 1: Initial Screening

Column Selection: A Head-to-Head Comparison

The choice of stationary phase is the most critical factor for achieving good peak shape with basic analytes. We compare two common but fundamentally different types of C18 columns.

Column TypeMechanism of ActionExpected Performance for Basic Amines
Standard End-capped C18 Primarily hydrophobic interactions. End-capping neutralizes most, but not all, surface silanol groups.Prone to some peak tailing due to residual, un-capped silanols, especially at mid-range pH (3-7).[1]
Polar-Embedded C18 Contains a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain.The polar group shields the analyte from residual silanols. This shielding effect, combined with a different selectivity profile, often yields superior peak shape for polar and basic compounds.[1][11]

Verdict: A Polar-Embedded C18 column is the recommended starting point. Its design inherently minimizes the secondary interactions that cause peak tailing for basic compounds like ours.

Mobile Phase Screening

The mobile phase must be optimized for both retention and peak shape.

  • Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH).

    • ACN: Generally provides lower backpressure and better UV transparency at low wavelengths. It is often a stronger eluting solvent in RP-HPLC.

    • MeOH: Can offer different selectivity for aromatic compounds due to its protic nature and ability to hydrogen bond.

  • Aqueous Phase & pH Modifier: This is crucial for controlling the ionization state of both the analyte and the column's residual silanols.

    • Low pH (2.5-3.5): Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) is highly effective.[8] At this pH, the analyte (a base) is fully protonated (cationic), ensuring consistent interaction with the stationary phase. Simultaneously, the low pH suppresses the ionization of the residual silanol groups on the silica surface, minimizing the secondary ionic interactions that cause tailing.[2][3][10]

    • Competing Base: An older technique involves adding a "competing base" like triethylamine (TEA) to the mobile phase.[10] The TEA preferentially interacts with the active silanol sites, shielding the analyte. However, this approach can shorten column lifetime and is less common with modern, high-purity columns.[10]

Verdict: Start with a mobile phase of Acetonitrile and Water, both containing 0.1% Formic Acid . This combination provides good elution strength and, most importantly, maintains a low pH to ensure excellent peak symmetry.

Detector Wavelength Selection

The pyridine ring in the analyte contains a chromophore suitable for UV detection. Based on UV spectra of pyridine and its derivatives, strong absorbance is typically observed around 254-260 nm.[12][13][14] A photodiode array (PDA) detector should be used initially to scan the peak and confirm the wavelength of maximum absorbance (λ-max) for the parent compound to ensure maximum sensitivity. For this guide, we will proceed with 254 nm .

Phase 2: Method Optimization

With a good column and mobile phase system selected, the next step is to optimize the separation of the main peak from any potential impurities. This is typically achieved by running a gradient elution.

Diagram: Interplay of HPLC Optimization Parameters

Optimization_Parameters cluster_0 Inputs (Adjustable Parameters) cluster_1 Outputs (Performance Metrics) A Mobile Phase pH X Resolution (Rs) A->X Y Peak Shape (Tailing Factor) A->Y B Gradient Slope B->X Z Analysis Time B->Z C Temperature C->Y C->Z

Key HPLC parameters and their influence on separation quality metrics.

  • Gradient Profile: Start with a broad scouting gradient (e.g., 5% to 95% ACN over 20 minutes) to elute all potential impurities. Based on the retention time of the main peak and the location of impurities, a narrower, more focused gradient can be developed to improve resolution and shorten the run time.

  • Temperature: Increasing column temperature (e.g., from 30°C to 40°C) typically decreases mobile phase viscosity, leading to lower backpressure and often sharper peaks. However, it can also alter selectivity. 35-40°C is a good target range.

  • Flow Rate: A standard flow rate for a 4.6 mm ID analytical column is 1.0 mL/min. This can be adjusted to balance analysis time and efficiency.

Final Optimized & Validated Method

Following systematic optimization, a final method is established and must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[15][16][17][18]

Step-by-Step Final Protocol
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Polar-Embedded C18 (e.g., Luna Omega Polar C18), 4.6 x 150 mm, 3 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 70% B in 15 min; 70% to 95% B in 2 min; Hold 95% B for 3 min
Flow Rate 1.0 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Detector PDA/DAD at 254 nm
Sample Diluent 50:50 Acetonitrile:Water
Method Validation Summary (ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[18]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Peak is free from interference from placebo, related substances, and degradation products. Peak Purity > 99.5%.Pass
Linearity R² ≥ 0.999 over the specified range (e.g., LOQ to 150% of target conc.)R² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.99.5% - 101.2%
Precision (RSD%) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability: 0.4%; Intermediate: 0.8%
Limit of Quantitation (LOQ) S/N ratio ≥ 10. Typically ≤ 0.05% of target concentration.0.03%
Robustness Method performance is unaffected by small, deliberate changes in flow rate (±0.1), pH (±0.2), and temperature (±2°C).Pass

Comparison with Alternative Chromatographic Techniques

While RP-HPLC is the most suitable primary method, it's valuable to understand the alternatives and their specific applications.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a high organic content mobile phase.[7][19]Could offer better retention if impurities are very polar and elute in the void volume in RP-HPLC.The analyte is likely not polar enough for strong retention in HILIC. Method development can be less intuitive than RP-HPLC.[20]
Chiral HPLC Utilizes a Chiral Stationary Phase (CSP) to separate enantiomers based on differential diastereomeric interactions.[5][6]Essential for determining enantiomeric purity and separating the (R) and (S) isomers.Not suitable for general chemical purity assessment. Requires specialized, expensive columns (e.g., polysaccharide-based or crown ether).[5][6]
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a heated column.Can be used for purity but may require derivatization for this amine to improve volatility and peak shape.Risk of thermal degradation. Less suitable for non-volatile impurities. Liquid chromatography is often preferred for complex pharmaceutical matrices.[21]

Conclusion

The developed reverse-phase HPLC method, utilizing a polar-embedded C18 column with a low-pH mobile phase (0.1% Formic Acid in Water/Acetonitrile) , provides a robust and reliable solution for determining the purity of 4-methyl-N-(pentan-2-yl)pyridin-3-amine. This approach directly addresses the primary analytical challenge of peak tailing associated with basic amines, yielding excellent peak symmetry and enabling accurate quantitation. Validation according to ICH Q2(R1) guidelines confirms that the method is specific, linear, accurate, precise, and robust for its intended purpose. While other techniques like HILIC and GC exist, the optimized RP-HPLC method offers the best combination of performance, reliability, and applicability for routine quality control in a pharmaceutical setting. For enantiomeric purity, a separate, dedicated chiral HPLC method would be required.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • LCGC. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Available at: [Link]

  • PubMed. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Available at: [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Available at: [Link]

  • HPLC.eu. (n.d.). Chiral Columns. Available at: [Link]

  • PubMed Central (PMC). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Available at: [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Available at: [Link]

  • PubMed Central (PMC). (2018). Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach. Available at: [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Available at: [Link]

  • ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]

  • ACS Publications. (2002). Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. Available at: [Link]

  • ACS Publications. (n.d.). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Available at: [Link]

  • PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Available at: [Link]

  • ResearchGate. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Available at: [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

Sources

Comparative

The Subtle Dance of Alkyl Chains: A Comparative Potency Analysis of Pentan-2-yl vs. Isopropyl Aminopyridine Analogs as Kv Channel Modulators

For Immediate Release The 4-Aminopyridine Scaffold: A Privileged Structure for Kv Channel Inhibition 4-Aminopyridine (4-AP) is a well-established, non-selective blocker of voltage-gated potassium channels, with clinical...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

The 4-Aminopyridine Scaffold: A Privileged Structure for Kv Channel Inhibition

4-Aminopyridine (4-AP) is a well-established, non-selective blocker of voltage-gated potassium channels, with clinical applications in treating symptoms of multiple sclerosis.[1] Its ability to enhance neurotransmission by prolonging action potentials has spurred extensive research into developing analogs with improved potency and selectivity. The core aminopyridine structure serves as a versatile scaffold for chemical modification, allowing for fine-tuning of its pharmacological properties.

The mechanism of action for 4-AP and its analogs involves the direct blockade of the inner pore of Kv channels, thereby inhibiting potassium ion efflux.[3] This blockade is often voltage- and use-dependent, with the protonated form of the aminopyridine being the active species that binds within the channel. Consequently, the physicochemical properties of substituents on the pyridine ring, such as their size, lipophilicity, and electronic effects, play a crucial role in determining the potency of these analogs.

Decoding the Structure-Activity Relationship: Lessons from Known Analogs

Decades of research have illuminated key SAR principles for 4-aminopyridine derivatives. The position and nature of substituents on the pyridine ring significantly influence their inhibitory potency against Kv channels, often quantified by the half-maximal inhibitory concentration (IC50).

CompoundSubstituent(s)Target ChannelIC50 (µM)Relative Potency to 4-AP
4-Aminopyridine (4-AP)NoneShaker K+~200 - 350Baseline[1]
3-Methyl-4-aminopyridine (3Me4AP)3-MethylShaker K+~34~7-fold more potent[2][4][5]
3-Fluoro-4-aminopyridine (3F4AP)3-FluoroShaker K+~160 - 304~1.1x more potent[1][5]
3-Methoxy-4-aminopyridine (3MeO4AP)3-MethoxyShaker K+~820~3- to 4-fold less potent[2][4]
3-Trifluoromethyl-4-aminopyridine (3CF34AP)3-TrifluoromethylShaker K+~910~3- to 4-fold less potent[2][4]

Table 1: Comparative potency of various 3-substituted 4-aminopyridine analogs against the Drosophila Shaker K+ channel expressed in Xenopus oocytes. Data synthesized from multiple sources.[1][2][4][5]

As evidenced by the data, a small alkyl group like methyl at the 3-position dramatically increases potency. This suggests that the binding pocket of the channel can accommodate and may even favorably interact with certain alkyl substituents. Conversely, more electron-withdrawing groups like methoxy and trifluoromethyl at the same position tend to decrease potency.

A Predictive Comparison: Pentan-2-yl vs. Isopropyl Aminopyridine Analogs

Based on the established SAR principles, we can now formulate a predictive comparison of the potential potency of pentan-2-yl and isopropyl aminopyridine analogs. Both substituents are branched alkyl chains, but they differ in their size and, consequently, their lipophilicity.

Physicochemical Properties at a Glance
PropertyIsopropyl GroupPentan-2-yl GroupPredicted Impact on Potency
Size/Steric Bulk SmallerLargerThe larger pentan-2-yl group may provide more extensive van der Waals interactions with the channel pore, potentially increasing binding affinity. However, it could also introduce steric hindrance, preventing optimal binding.
Lipophilicity (logP) LowerHigherIncreased lipophilicity of the pentan-2-yl group could enhance membrane permeability and partitioning into the lipid bilayer, potentially increasing the local concentration near the channel. However, excessive lipophilicity can also lead to non-specific binding and reduced aqueous solubility.
Flexibility RigidMore FlexibleThe longer carbon chain of the pentan-2-yl group offers greater conformational flexibility, which could allow it to adopt a more favorable conformation for binding within the channel pore.

Table 2: Predicted impact of physicochemical properties of isopropyl and pentan-2-yl groups on the potency of aminopyridine analogs.

The Potency Equation: A Balancing Act

The ultimate potency of these analogs will depend on a delicate balance of these factors.

  • The Case for Higher Potency of the Pentan-2-yl Analog: If the binding pocket of the target Kv channel is sufficiently large and hydrophobic, the larger and more lipophilic pentan-2-yl group could form more extensive and favorable interactions, leading to a lower IC50 value and thus higher potency compared to the isopropyl analog. The increased flexibility of the pentan-2-yl chain might also allow for an induced-fit binding that is not possible for the more rigid isopropyl group.

  • The Case for Higher Potency of the Isopropyl Analog: Conversely, if the binding site is sterically constrained, the smaller isopropyl group may fit more readily and achieve a more optimal binding orientation. The larger pentan-2-yl group might be too bulky, leading to steric clashes that weaken the binding interaction and result in lower potency.

The following diagram illustrates the logical relationship between substituent properties and their potential impact on potency.

Caption: Logical flow of substituent properties influencing binding interactions and overall potency.

Experimental Validation: The Path Forward

It is crucial to emphasize that this comparative analysis is predictive and requires experimental validation. The following experimental workflow outlines the necessary steps to definitively determine the relative potency of pentan-2-yl and isopropyl aminopyridine analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis_Isopropyl Synthesis of Isopropyl Aminopyridine Analog Electrophysiology Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes Synthesis_Isopropyl->Electrophysiology Synthesis_Pentan2yl Synthesis of Pentan-2-yl Aminopyridine Analog Synthesis_Pentan2yl->Electrophysiology Dose_Response Dose-Response Curve Generation Electrophysiology->Dose_Response IC50_Determination IC50 Value Calculation Dose_Response->IC50_Determination Potency_Comparison Comparative Potency Analysis IC50_Determination->Potency_Comparison

Caption: A streamlined experimental workflow for comparing the potency of aminopyridine analogs.

Detailed Methodologies

1. Synthesis of Analogs: Standard organic synthesis protocols would be employed to synthesize the target pentan-2-yl and isopropyl aminopyridine analogs. This would likely involve the nucleophilic substitution of a suitable aminopyridine precursor with the corresponding alkyl halide.

2. Expression of Kv Channels in Xenopus Oocytes:

  • Oocyte Harvesting and Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated using collagenase treatment.

  • cRNA Injection: Complementary RNA (cRNA) encoding the target Kv channel (e.g., Shaker K+ channel) is injected into the oocytes.

  • Incubation: The injected oocytes are incubated for 2-5 days to allow for robust expression of the ion channels in the oocyte membrane.[1]

3. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

  • Recording Setup: An oocyte expressing the target Kv channels is placed in a recording chamber and perfused with a standard bath solution. Two microelectrodes are inserted into the oocyte, one to control the membrane voltage and the other to record the resulting ionic current.[1]

  • Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) to keep the channels closed. Depolarizing voltage steps are then applied to open the channels and elicit potassium currents.

  • Drug Application: The synthesized aminopyridine analogs are dissolved in the bath solution and perfused over the oocyte at increasing concentrations. The effect of each concentration on the potassium current is recorded.

4. Data Analysis:

  • Dose-Response Curves: The percentage of current inhibition is plotted against the logarithm of the drug concentration.

  • IC50 Calculation: The resulting dose-response curve is fitted to the Hill equation to determine the IC50 value, which represents the concentration of the drug required to inhibit 50% of the maximal current.[1]

  • Potency Comparison: The IC50 values of the pentan-2-yl and isopropyl analogs are directly compared to determine their relative potency.

Conclusion and Future Directions

Future research should focus on the direct synthesis and electrophysiological evaluation of these and other novel aminopyridine analogs. Such studies will not only resolve the present question but also contribute to a more refined understanding of the SAR for this important class of Kv channel modulators, ultimately paving the way for the development of more potent and selective therapeutics.

References

  • Structure-Activity Relationship of 4-Aminopyridine Analogs as Voltage-Gated Potassium Channel Blockers: A Compar
  • A Comparative Guide to the Structure-Activity Relationship of 4-Aminopyridine Analogs as Voltage-Gated Potassium Channel Blocker - Benchchem.
  • Structure-activity relationship studies of three novel 4-aminopyridine K + channel blockers. bioRxiv.
  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports.
  • Structure-activity relationships of aminopyridines and derivates on axonal K+ conductance. Pflugers Archiv.
  • Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS. ACS Chemical Neuroscience.
  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry.
  • A Model for 4-Aminopyridine Action on K Channels: Similarities to Tetraethylammonium Ion Action.

Sources

Validation

Crystal structure analysis of 3-amino-4-methylpyridine derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Amino-4-Methylpyridine Derivatives Introduction: Beyond the Molecule to the Crystal Lattice 3-Amino-4-methylpyridine, also known as 3-amino-4-picoline, i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Amino-4-Methylpyridine Derivatives

Introduction: Beyond the Molecule to the Crystal Lattice

3-Amino-4-methylpyridine, also known as 3-amino-4-picoline, is a cornerstone building block in medicinal chemistry.[1][2] Its primary claim to fame is its role as a critical intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[3][4] While the molecular structure of this pyridine derivative is well-understood, its true therapeutic and material potential is profoundly influenced by how its molecules arrange themselves in the solid state. The crystal structure dictates key physicochemical properties, including solubility, stability, bioavailability, and hygroscopicity.

For researchers in drug development and materials science, an analysis of the crystal structure is not merely an academic exercise; it is a fundamental necessity. It allows us to understand and predict the behavior of a compound, control its polymorphism, and rationally design derivatives with optimized properties. This guide provides a comparative framework for the crystal structure analysis of 3-amino-4-methylpyridine derivatives, grounded in experimental data and computational validation. We will explore not just the "what" of the crystal structure but the "why" behind the observed molecular packing and intermolecular interactions.

Comparative Crystallographic Analysis: The Influence of Molecular Architecture on Solid-State Packing

The introduction of different functional groups to the core 3-amino-4-methylpyridine scaffold can dramatically alter its crystal packing. These changes are driven by the formation of different non-covalent interactions, primarily hydrogen bonds and π-π stacking. To illustrate this, we will compare two distinct aminopyridine derivatives for which detailed crystallographic data is available.

  • 2-Amino-4-methylpyridinium 3-hydroxybenzoate : A salt formed between a related aminopyridine and a carboxylate. This example is excellent for demonstrating strong, charge-assisted hydrogen bonds.[5]

  • 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile : A different heterocyclic system but featuring the key amino group, allowing for a comparison of how the core ring structure affects packing.[6]

The following table summarizes the key crystallographic parameters for these representative compounds, showcasing how molecular differences translate into distinct crystal lattices.

Table 1: Comparative Crystallographic Data of Representative Amino-Heterocycles

Parameter2-Amino-4-methylpyridinium 3-hydroxybenzoate[5]3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile[6]
Chemical Formula C₆H₉N₂⁺ · C₇H₅O₃⁻C₁₁H₇ClN₄
Crystal System TetragonalMonoclinic
Space Group P4₁P2₁/c
Unit Cell (a, b, c) a = 15.4435 Å, b = 15.4435 Å, c = 21.0395 Åa = 3.817 Å, b = 13.533 Å, c = 19.607 Å
Unit Cell (α, β, γ) α = 90°, β = 90°, γ = 90°α = 90°, β = 93.401°, γ = 90°
Key H-Bond Motif N⁺-H···O⁻ and N-H···O⁻ interactions form a robust R²₂(8) ring motif.N-H···N interactions link molecules into chains.
Dominant Interactions Strong, charge-assisted hydrogen bonds between the pyridinium cation and the carboxylate anion.Weaker N-H···N hydrogen bonds and π-π stacking of the pyridazine and phenyl rings.
Molecular Conformation The pyridinium cation is essentially planar. The carboxylate group is slightly twisted from the benzene ring (2.72°).The benzene and pyridazine rings are significantly twisted relative to each other (Torsion angle C1-C6-C7-C9 = -43.4°).
Analysis of Supramolecular Synthons and Packing

The data reveals a critical principle: the nature and strength of intermolecular interactions dictate the final crystal packing.

  • In the 2-amino-4-methylpyridinium salt, the proton transfer from the carboxylic acid to the pyridine nitrogen creates a cation and an anion.[5] The resulting strong, charge-assisted N⁺-H···O⁻ and O-H···O⁻ hydrogen bonds are the dominant directional forces. This leads to the formation of a highly organized, three-dimensional network built upon a recurring R²₂(8) hydrogen-bonded ring motif.[5] This motif is a common and stable arrangement in cocrystals and salts.

  • In the pyridazine derivative , the interactions are weaker. The primary interactions are standard N-H···N hydrogen bonds between the amino group of one molecule and the ring nitrogen of another.[6] The presence of the bulky chlorophenyl group introduces significant torsion, preventing the molecule from being planar. This steric hindrance, combined with the weaker hydrogen bonds, results in a less symmetric monoclinic crystal system.[6]

This comparison underscores the causality behind experimental choices in crystal engineering. To create a robust, stable crystal lattice, one might choose to form a salt or cocrystal with a strong hydrogen-bonding partner (like a carboxylic acid) to enforce specific, strong interactions.

Experimental Protocols and Validation

Achieving and analyzing a crystal structure is a multi-step process that must be self-validating at each stage. The following sections detail the core experimental and computational workflows.

Workflow for Crystal Structure Determination

The overall process from a synthesized compound to a fully analyzed crystal structure involves a logical sequence of steps, each with its own set of validation checks.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Analysis & Validation synthesis Synthesis of Derivative purify Purification (Recrystallization/Chromatography) synthesis->purify Purity Check (NMR, LCMS) growth Crystal Growth (Slow Evaporation, Vapor Diffusion) purify->growth select Select & Mount Single Crystal growth->select xrd Single-Crystal X-ray Diffraction (SC-XRD) select->xrd solve Structure Solution (e.g., SHELXT) xrd->solve Determine Unit Cell & Space Group refine Structure Refinement (e.g., SHELXL) solve->refine Solve Phase Problem validate Validation (checkCIF) refine->validate Refine Atomic Positions hirshfeld Hirshfeld Surface Analysis validate->hirshfeld dft DFT Geometry Optimization validate->dft report Reporting & Visualization (CIF, Tables, Diagrams) validate->report

Caption: General workflow for single-crystal X-ray diffraction analysis.

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the standard procedure for determining a crystal structure.

  • Crystal Growth (Self-Validation: Visual Inspection)

    • Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.4 mm).

    • Method (Slow Evaporation): Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetonitrile) to near saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days.

    • Causality: Slow evaporation allows molecules to organize into a thermodynamically stable, well-ordered crystal lattice, minimizing defects.

    • Validation: Visually inspect the crystals under a microscope. They should have well-defined faces and be free of cracks or inclusions.

  • Data Collection (Self-Validation: Unit Cell Consistency)

    • Objective: To measure the intensities of a large number of Bragg reflections.

    • Method:

      • Mount a suitable crystal on a goniometer head.

      • Place the crystal in a cold stream (e.g., 100 K or 150 K) on the diffractometer. This minimizes thermal motion and potential crystal decay.[5][7]

      • Automatically determine the unit cell parameters and Bravais lattice from a preliminary set of reflections.

      • Collect a full sphere of diffraction data by rotating the crystal through a series of orientations.

    • Validation: The unit cell parameters should be consistent and refine to a low error. The chosen crystal system should be the highest symmetry possible that fits the data.

  • Structure Solution and Refinement (Self-Validation: R-factor)

    • Objective: To determine the atomic positions and refine the structural model against the experimental data.

    • Method:

      • Use structure solution software (e.g., SHELXT) to solve the phase problem and generate an initial model of the asymmetric unit.

      • Use refinement software (e.g., SHELXL) to refine the model. This involves adjusting atomic coordinates, displacement parameters (describing thermal vibration), and occupancies.

      • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.[5]

    • Validation: The primary metric is the crystallographic R-factor (R1), which measures the agreement between the calculated and observed structure factors. A final R1 value below 5-7% for high-quality data indicates a good refinement.

Computational Analysis: Bridging Theory and Experiment

Computational methods are indispensable for a deeper understanding of the forces governing crystal packing.

Protocol 2: Hirshfeld Surface Analysis

This technique provides a visual and quantitative analysis of intermolecular contacts.

  • Objective: To partition crystal space and identify the specific atoms involved in intermolecular interactions.

  • Method:

    • Generate the Hirshfeld surface from the refined crystallographic information file (CIF).

    • Map properties like dₙₒᵣₘ (a normalized contact distance) onto the surface. Red spots indicate close contacts (like hydrogen bonds), while blue regions represent weaker contacts.

    • Deconstruct the surface into a 2D "fingerprint plot," which quantifies the percentage contribution of different types of contacts (e.g., H···H, C···H, N···H).

  • Causality & Interpretation: Hirshfeld analysis provides quantitative proof of the dominant interactions. For instance, a high percentage of N···H contacts confirms the importance of N-H···N hydrogen bonding in the crystal packing, while significant C···C contacts can indicate the presence of π-π stacking.[8]

Logical Relationship Diagram

The choice of substituents on the 3-amino-4-methylpyridine core directly influences the types of intermolecular forces, which in turn determines the final crystal packing motif.

G substituent Molecular Features (Substituents) - H-bond donors/acceptors - Aromatic rings - Bulky/Steric groups - Halogen atoms forces Intermolecular Forces - Hydrogen Bonds (N-H···N, O-H···O) - π-π Stacking - Halogen Bonds (C-X···N/O) - van der Waals forces substituent->forces Dictates packing Crystal Packing Motif - 1D Chains - 2D Sheets - 3D Networks - Dimers forces->packing Determines

Caption: Relationship between molecular features and crystal packing.

Conclusion

The crystal structure analysis of 3-amino-4-methylpyridine derivatives is a critical component of their development as pharmaceuticals and functional materials. This guide has demonstrated that a comparative approach, combining high-quality experimental data from single-crystal X-ray diffraction with computational validation through methods like Hirshfeld surface analysis, provides profound insights into their solid-state behavior. By understanding the causal links between molecular structure, intermolecular interactions, and crystal packing, researchers can rationally design next-generation derivatives with precisely tailored properties. The protocols and logical frameworks presented here offer a robust system for achieving this goal, ensuring scientific integrity and advancing the application of these vital heterocyclic compounds.

References

  • PubChem. (n.d.). 3-Amino-4-picoline. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-methylpyridin-3-yl)acetamide (C8H10N2O). Retrieved from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • NIST. (n.d.). 3-Amino-4-picoline. NIST Chemistry WebBook. Retrieved from [Link]

  • Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. Retrieved from [Link]

  • Matiychuk, V. et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide. Retrieved from [Link]

  • Tiam-Lee, T. et al. (2012). 2-Amino-4-methylpyridinium 3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Single Crystal X-ray Structure, Spectroscopy and Substitution Behavior of Niobium(V) Complexes Activated by Chloranilate as Bidentate Ligand. Retrieved from [Link]

  • Bakalova, A. et al. (2010). 3-Amino-5-methyl-5-(4-pyridyl)hydantoin. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The geometric structure of 3-amino-4-(Bocamino)pyridine, showing.... Retrieved from [Link]

  • Al-Majid, A. M. et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Retrieved from [Link]

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Comparative

Spectroscopic Differentiation of N-Alkylated Isomers in Pyridine Synthesis: A Comparative Analytical Guide

Introduction In the realm of drug discovery and organic synthesis, the functionalization of pyridine scaffolds is a foundational transformation[1]. However, the ambident nature of pyridine and its derivatives often leads...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction In the realm of drug discovery and organic synthesis, the functionalization of pyridine scaffolds is a foundational transformation[1]. However, the ambident nature of pyridine and its derivatives often leads to complex mixtures of regioisomers—specifically, N-alkylation (forming pyridinium salts) versus C-alkylation, or N- versus O-alkylation in pyridine N-oxides[2]. For medicinal chemists, assigning the correct primary structure is not merely an academic exercise; it dictates the pharmacokinetic properties and target binding affinity of the resulting pharmacophore.

As a Senior Application Scientist, I frequently observe research teams relying on outdated or overly simplistic analytical workflows, leading to costly late-stage structural reassignments. This guide objectively compares the efficacy of modern spectroscopic techniques—evaluating 1D NMR, 2D HMBC, and Mass Spectrometry as distinct "analytical products"—and provides a self-validating experimental protocol for unambiguous isomer differentiation.

Comparative Evaluation of Analytical Techniques

When differentiating N-alkylated pyridinium salts from their C-alkylated or O-alkylated counterparts, no single technique is infallible. A robust workflow requires orthogonal validation. Table 1 compares the primary analytical approaches used in modern laboratories to establish reliable primary structure determinations[2].

Table 1: Comparative Efficacy of Analytical Techniques for Isomer Differentiation

Analytical TechniquePrimary Data PointSpecificity for N-AlkylationTime/Resource CostLimitations
1D

H &

C NMR
Chemical shift deshieldingModerateLowSusceptible to false positives from solvent effects, protonation, or aggregation[3].
2D

H-

C HMBC

long-range couplings
HighModerateCannot directly observe the nitrogen atom; relies entirely on the carbon network.
2D

H-

N HMBC
Direct

H-

N coupling
AbsoluteHighRequires high sample concentration or longer acquisition times due to low

N natural abundance[4].
Mass Spectrometry Fragmentation patternsLow to ModerateLowRegioisomers often share identical exact masses and highly similar fragmentation pathways.
The Causality Behind the Spectra: Understanding the Quantum Mechanics

To trust the data, one must understand the causality behind the spectral shifts. Why do these specific perturbations occur upon N-alkylation?

  • 
    H and 
    
    
    
    C NMR (The Deshielding Effect):
    Alkylation at the pyridine nitrogen generates a formal positive charge. This charge withdraws electron density from the aromatic ring via both inductive and resonance effects. Consequently, the ring protons (particularly at the
    
    
    and
    
    
    positions) experience significant deshielding, shifting downfield by 0.5 to 2.0 ppm compared to the neutral pyridine precursor.
  • 
    N NMR (The Paramagnetic Shielding Collapse):  Counterintuitively, while 
    
    
    
    H and
    
    
    C signals shift downfield, the
    
    
    N signal shifts drastically upfield (often by 100–150 ppm)[3]. In a neutral pyridine ring, the
    
    
    N chemical shift is heavily deshielded due to a large paramagnetic shielding term arising from the low-energy
    
    
    transition of the nitrogen lone pair. Upon N-alkylation, this lone pair is consumed to form a
    
    
    -bond. The
    
    
    transition is eliminated, the paramagnetic term collapses, and the nucleus becomes highly shielded[5].

Table 2: Typical NMR Chemical Shift Perturbations (Pyridine vs. N-Alkylpyridinium)

NucleusNeutral Pyridine (Typical

)
N-Alkylpyridinium (Typical

)

(Shift Direction)
Mechanistic Cause

H (

-position)
~8.5 ppm~9.0 - 9.5 ppm+0.5 to +1.0 ppm (Downfield)Inductive electron withdrawal by N

.

C (

-position)
~136 ppm~145 - 148 ppm+9 to +12 ppm (Downfield)Resonance-driven electron depletion.

N
~310 ppm~160 - 200 ppm-110 to -150 ppm (Upfield)Collapse of paramagnetic shielding (loss of

transition)[3].
Experimental Workflow: A Self-Validating Protocol

Every protocol must be a self-validating system. Relying solely on 1D


H NMR can lead to false positives, as concentration-dependent aggregation or trace acidic impurities can mimic the deshielding seen in N-alkylation. Therefore, we employ a self-validating system utilizing natural abundance 

H-

N HMBC[4].

Step-by-Step Methodology: Natural Abundance


H-

N HMBC Acquisition
  • Sample Preparation: Dissolve 25–50 mg of the purified isomer in 0.6 mL of a highly polar deuterated solvent (e.g., DMSO-

    
     or CD
    
    
    
    OD). Pyridinium salts often exhibit poor solubility in CDCl
    
    
    , which can degrade the signal-to-noise ratio (SNR) and shift resonances unpredictably.
  • Instrument Setup: Utilize a 400 MHz (or higher) spectrometer equipped with a broadband or multinuclear probe capable of

    
    N detection. Ensure the probe is meticulously tuned and matched to both the 
    
    
    
    H and
    
    
    N frequencies.
  • Parameter Optimization: Set the long-range coupling constant (

    
    ) to 8–10 Hz. This specific window is optimal for capturing the 2-bond and 3-bond correlations between the new alkyl protons and the pyridine nitrogen[4].
    
  • Acquisition: Due to the low natural abundance of

    
    N (0.37%), acquire the spectrum with 128–256 increments in the indirect (
    
    
    
    ) dimension and 32–64 scans per increment[4]. Use a relaxation delay (
    
    
    ) of 1.5–2.0 seconds to ensure complete longitudinal relaxation.
  • Data Interpretation: An N-alkylated product will display a distinct cross-peak correlating the alkyl CH

    
     or CH
    
    
    
    protons to a highly shielded
    
    
    N resonance (typically between 150–200 ppm relative to liquid ammonia)[5]. C-alkylated isomers will show no such correlation to the nitrogen, instead coupling only to adjacent
    
    
    C nuclei in a standard
    
    
    H-
    
    
    C HMBC.
Visualizing the Analytical Decision Tree

To streamline laboratory operations and ensure absolute structural confidence, the following decision tree outlines the logical progression for identifying unknown pyridine alkylation products.

Workflow Start Unknown Alkylated Pyridine Isomer NMR1D Acquire 1D 1H & 13C NMR Start->NMR1D CheckArom Are ring protons strongly deshielded (+1 to +2 ppm)? NMR1D->CheckArom C_Alk Likely C-Alkylated (Neutral Pyridine) CheckArom->C_Alk No N_Alk_Candidate Suspected N-Alkylated (Pyridinium Salt) CheckArom->N_Alk_Candidate Yes HMBC Acquire 2D 1H-13C & 1H-15N HMBC C_Alk->HMBC Verify N_Alk_Candidate->HMBC CheckHMBC Does alkyl 1H couple to 15N directly? HMBC->CheckHMBC N_Alk_Confirmed Confirmed N-Alkylated Isomer CheckHMBC->N_Alk_Confirmed Yes O_Alk O-Alkylated / Other (Check 13C HMBC) CheckHMBC->O_Alk No

Analytical decision tree for differentiating N-alkylated pyridine isomers using NMR spectroscopy.

References[3] Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. Caltech Authors.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6fyb9u6eJz-TPftbG-nbC3cXKyLtHPkNLN7NCn_Pk5pP2-vIhGtkbfPRai7KGdrgr_2oX7tBzQ4V17oZ_7gBHv3Sywn5UUFogPOEwpI-95voiTdoDiQibOIPsQdrWDmJtCwFGtVWJS9QZzoOPeSxCQiM=[5] ¹⁵N NMR chemical shift (δN) values of starting compounds... Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Jg9ZffVSm94zw5Clk7JN59N18dAGRKJ5g_1Sk-gC9ux8qAT2CTBhYiXlE8TdiVC9DuK815TBYN5Hlq0fmnKg_LmzMO-8rkZBR68qza-8E1JQaBASPUUG7rT6whpa8UpoOopxJxKeAvJToOeqxv94O_WXRDhGeVJLdZOdl9Ql31J1_Gl6jtoK1KhXiDlN0lFhkic5-4peKFCBW7nkvYNvnkZAu1oWEYi4VTQcwaEytEo5C1H_yqmWV5tiFQ==[2] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4uyC5za0Z11z4N65DAoNGGFtEEAXoOVbkBQnQeyE2G6b7_IFC73Skak3u2RJUi7NgmsIIZEwKunGfGQLzUM4NTf5iZNc3u0VPCECLy_Jgrd4IfWkjD5sMZp6H2is62QafvoON[1] Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvmD04WGBANbcn21Bbao3TT_IgKARaAl7KUyl1SiXXiAyRXBW_25GY7kczNVyZptnnPVCsuai7k9DcWLZGqNtAB002l__QIyxNko-G4mztZOj3-9OQW45kqCni7v4_MH62CYyKmcBjew==[4] Can benchtop NMR detect 15N at natural abundance? Magritek.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_7jabVzvUfIEqQIGvnTPWpOo2jv8XeG_5WCHPtgPD4FKUCMOZvA7Ay98CBZPyqAgOnmuvVacgCUIVAP8HVTgodOGWLObIe8z2hprnJuGXz0QPR1P02UtAIO0iqty5eyiFIaVhJURWlISSnN_JGt7eR-pSmj7GOhQiHffE8ziyDWatlbCd

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